Product packaging for 4-(2,3-dimethylanilino)-2H-chromen-2-one(Cat. No.:)

4-(2,3-dimethylanilino)-2H-chromen-2-one

Cat. No.: B242967
M. Wt: 265.31 g/mol
InChI Key: JAMXYZXBKWYHPA-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylanilino)-2H-chromen-2-one is a synthetic organic compound with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol . It belongs to the extensive class of coumarins (1-benzopyran-2-ones), which are aromatic compounds consisting of a benzene ring fused to a pyrone ring . Coumarin derivatives are subjects of significant research interest due to their diverse biological activities and wide range of potential applications in medicinal chemistry and pharmacology . Researchers are exploring this family of compounds for various properties, including antimicrobial, antioxidant, and anti-inflammatory activities . Specific 4-hydroxycoumarin derivatives have demonstrated promising antigenotoxic potential in research models, showing an ability to reduce the genotoxic impact of strong mutagens, potentially through mechanisms involving DNA protection . The structural motif of an anilino substitution on the coumarin core is a key feature for investigating structure-activity relationships (SAR). This product is intended for research purposes in laboratory settings. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO2 B242967 4-(2,3-dimethylanilino)-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-(2,3-dimethylanilino)chromen-2-one

InChI

InChI=1S/C17H15NO2/c1-11-6-5-8-14(12(11)2)18-15-10-17(19)20-16-9-4-3-7-13(15)16/h3-10,18H,1-2H3

InChI Key

JAMXYZXBKWYHPA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC2=CC(=O)OC3=CC=CC=C32)C

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC(=O)OC3=CC=CC=C32)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2,3-dimethylanilino)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel coumarin derivative, 4-(2,3-dimethylanilino)-2H-chromen-2-one. This document details a proposed synthetic protocol based on established methodologies for analogous compounds, outlines expected characterization data, and discusses potential biological activities, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

Coumarins (2H-chromen-2-ones) are a significant class of benzopyrone compounds widely distributed in nature and possessing a broad spectrum of pharmacological activities, including anticoagulant, anticancer, and antimicrobial properties.[1] The derivatization of the coumarin scaffold, particularly at the C4 position with anilino groups, has been a successful strategy for the development of novel therapeutic agents.[2][3] This guide focuses on the synthesis and characterization of a specific derivative, this compound, providing a foundational framework for its investigation.

Synthesis

The synthesis of 4-anilinoumarins is often achieved through the condensation of 4-hydroxycoumarin with an appropriate aniline derivative. An alternative established method for synthesizing 4-substituted coumarins is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[4][5][6] For the synthesis of this compound, a direct condensation reaction is proposed.

Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of this compound involves the reaction of 4-chloro-2H-chromen-2-one with 2,3-dimethylaniline. The starting 4-chloro-2H-chromen-2-one can be prepared from 4-hydroxycoumarin.

Step 1: Synthesis of 4-chloro-2H-chromen-2-one

4-Hydroxycoumarin is refluxed with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-chloro-2H-chromen-2-one.

Step 2: Synthesis of this compound

The synthesized 4-chloro-2H-chromen-2-one is then reacted with 2,3-dimethylaniline in a suitable solvent, such as ethanol or acetonitrile, often in the presence of a base to neutralize the HCl generated during the reaction.

Experimental Protocol:

Materials:

  • 4-Hydroxycoumarin

  • Phosphorus oxychloride (POCl₃)

  • 2,3-dimethylaniline

  • Ethanol

  • Triethylamine (or another suitable base)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Synthesis of 4-chloro-2H-chromen-2-one:

    • In a round-bottom flask, a mixture of 4-hydroxycoumarin (1 eq.) and phosphorus oxychloride (3 eq.) is heated at reflux for 2-3 hours.

    • The reaction mixture is cooled to room temperature and slowly poured into crushed ice with vigorous stirring.

    • The resulting precipitate is filtered, washed with cold water, and dried to afford 4-chloro-2H-chromen-2-one.

  • Synthesis of this compound:

    • To a solution of 4-chloro-2H-chromen-2-one (1 eq.) in ethanol, 2,3-dimethylaniline (1.2 eq.) and triethylamine (1.5 eq.) are added.

    • The reaction mixture is refluxed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, the solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.

    • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-chloro-2H-chromen-2-one cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification A 4-Hydroxycoumarin C Reflux A->C B POCl3 B->C D 4-chloro-2H-chromen-2-one C->D G Reflux D->G E 2,3-dimethylaniline E->G F Ethanol, Triethylamine F->G H This compound G->H I Column Chromatography H->I J Pure Product I->J

Caption: Synthetic workflow for this compound.

Characterization

The structure of the synthesized this compound would be confirmed using various spectroscopic techniques. The expected data is summarized below.

Expected Spectral Data
TechniqueExpected Observations
¹H NMR (CDCl₃, ppm)Signals corresponding to the aromatic protons of the coumarin ring (δ 7.0-8.0), a singlet for the C3-H proton (δ ~5.5-6.0), signals for the aromatic protons of the dimethylaniline ring (δ 6.8-7.5), two singlets for the two methyl groups (δ ~2.1-2.4), and a broad singlet for the N-H proton.
¹³C NMR (CDCl₃, ppm)Signals for the carbonyl carbon (C2) around δ 160-165, the C4 carbon around δ 155-160, and other aromatic and methyl carbons in their respective expected regions.
FT-IR (KBr, cm⁻¹)Characteristic absorption bands for N-H stretching (~3300-3400), C=O stretching of the lactone (~1700-1730), C=C aromatic stretching (~1500-1600), and C-N stretching (~1200-1300).
Mass Spectrometry A molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₁₇H₁₅NO₂), along with characteristic fragmentation patterns.

Potential Biological Activity and Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of biological activities, including antitumor and antimicrobial effects.[2][3][7] Studies on similar 4-anilinocoumarin derivatives have shown that they can induce apoptosis in cancer cells and inhibit bacterial growth.[2][8]

Postulated Mechanism of Action in Cancer

Many coumarin derivatives exert their anticancer effects by inducing apoptosis. This process can be initiated through various signaling pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.

Apoptosis_Pathway cluster_compound Compound Action cluster_cellular Cellular Response Compound 4-(2,3-dimethylanilino)- 2H-chromen-2-one Bcl2 Bcl-2 family (e.g., Bax, Bak) Compound->Bcl2 Modulates Mitochondria Mitochondria Bcl2->Mitochondria Regulates CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic signaling pathway for coumarin derivatives.

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations for similar coumarin derivatives. The outlined characterization methods and expected data will be crucial for the structural elucidation of this novel compound. Furthermore, the potential for significant biological activity, particularly as an anticancer or antimicrobial agent, warrants further investigation into its pharmacological properties and mechanism of action. This document serves as a valuable starting point for researchers aiming to explore the therapeutic potential of this and related coumarin derivatives.

References

A Technical Guide to the Physicochemical Properties of 4-Anilino-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-anilino-2H-chromen-2-one derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of specific experimental data for 4-(2,3-dimethylanilino)-2H-chromen-2-one, this document focuses on the general characteristics of the 4-anilinocoumarin scaffold. It also furnishes detailed experimental protocols for determining key physicochemical parameters, enabling researchers to characterize novel analogues within this class.

Core Physicochemical Properties

The physicochemical properties of 4-anilinocoumarin derivatives are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. These properties, including solubility, melting point, pKa, and lipophilicity (logP), are influenced by the nature and position of substituents on both the coumarin ring and the anilino moiety.

Data Presentation
Physicochemical PropertyExpected Characteristics and Influencing Factors
Melting Point (°C) Crystalline solids with melting points generally ranging from 150°C to over 250°C, influenced by substitution patterns that affect crystal lattice energy. For instance, the melting point of a series of 2-imino-2H-chromen-3-yl-1,3,5-triazine derivatives, which share a similar core structure, ranged from 216-217°C to 245-246°C.
Solubility Generally, coumarin derivatives exhibit low solubility in water but are soluble in organic solvents like ethanol, methanol, and chloroform.[1] The aqueous solubility of 4-anilinocoumarins can be influenced by pH, especially if the anilino group can be protonated under acidic conditions.[1] Lipophilic substituents tend to decrease aqueous solubility.[1]
pKa The pKa values for coumarin derivatives can vary widely, with reported values ranging from 4.16 to 9.10.[2] The acidity is influenced by the presence of acidic or basic functional groups. For 4-anilinocoumarins, the basicity of the anilino nitrogen would be a key determinant of the pKa.
logP (Lipophilicity) The logP values for coumarin derivatives can span a broad range. For a set of 44 coumarin derivatives, calculated logP values ranged from 0.70 to 4.79.[3] The lipophilicity of 4-anilinocoumarins is significantly influenced by the substituents on both aromatic rings.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on established methods for the characterization of coumarin derivatives.

Determination of Melting Point

Method: Open Capillary Method[4]

Principle: The melting point is determined as the temperature at which the last solid particle of a compact column of the substance in a capillary tube disappears.

Procedure:

  • Ensure the this compound sample is thoroughly dried and in a fine powder form.

  • Seal one end of a glass capillary tube.

  • Introduce a small amount of the powdered sample into the open end of the capillary tube and compact it by tapping the sealed end on a hard surface to form a column of 2-4 mm in height.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the substance begins to melt and the temperature at which it is completely liquid. The range between these two temperatures is the melting range. For pure substances, this range is typically narrow.

Determination of Solubility

Method: Shake-Flask Method[5]

Principle: This method determines the equilibrium solubility of a compound in a specific solvent by allowing the system to reach saturation, followed by quantification of the dissolved solute.

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer of specific pH) in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation or filtration using a filter compatible with the solvent and compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

Method: Capillary Electrophoresis[2]

Principle: The electrophoretic mobility of an ionizable compound changes with the pH of the buffer. By measuring the mobility over a range of pH values, a sigmoidal curve is obtained from which the pKa can be determined.

Procedure:

  • Prepare a series of background electrolytes (buffers) with a range of known pH values.

  • Dissolve the this compound sample in a suitable solvent and inject it into the capillary filled with a specific pH buffer.

  • Apply a voltage and record the migration time of the compound.

  • Calculate the effective electrophoretic mobility at that pH.

  • Repeat the measurement with buffers of different pH values to obtain a plot of electrophoretic mobility versus pH.

  • Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.

Determination of logP

Method: High-Performance Thin-Layer Chromatography (HPTLC)[6]

Principle: The lipophilicity of a compound is determined by its partitioning behavior between a nonpolar stationary phase and a polar mobile phase. The retention factor (Rf) is correlated with the partition coefficient (logP).

Procedure:

  • Prepare a reversed-phase HPTLC plate (e.g., RP-18).

  • Prepare a series of mobile phases with varying proportions of an organic modifier (e.g., acetonitrile or methanol) and water.

  • Spot the this compound sample and a set of standard compounds with known logP values onto the HPTLC plate.

  • Develop the plate in a chamber saturated with the mobile phase vapor.

  • After development, dry the plate and visualize the spots under UV light.

  • Calculate the Rf value for each spot.

  • Calculate the RM0 value from the Rf values obtained with different mobile phase compositions.

  • Create a calibration curve by plotting the RM0 values of the standard compounds against their known logP values.

  • Determine the logP of the test compound by interpolating its RM0 value on the calibration curve.

Synthesis and Potential Biological Activity

The synthesis of 4-anilinocoumarin derivatives typically involves the condensation of 4-hydroxycoumarin with an appropriate aniline, in this case, 2,3-dimethylaniline.[7] This reaction is often carried out at elevated temperatures.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 4-Hydroxycoumarin 4-Hydroxycoumarin Condensation Condensation 4-Hydroxycoumarin->Condensation 2,3-Dimethylaniline 2,3-Dimethylaniline 2,3-Dimethylaniline->Condensation This compound This compound Condensation->this compound High Temperature

Derivatives of 4-anilinocoumarin have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[7][8] The mechanism of action for their antimicrobial effects often involves the disruption of bacterial cell processes.

Antimicrobial_MOA 4-Anilinocoumarin 4-Anilinocoumarin BacterialCell Bacterial Cell 4-Anilinocoumarin->BacterialCell Inhibition Inhibition of Essential Processes BacterialCell->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 4-anilino-2H-chromen-2-one derivatives and standardized protocols for their experimental determination. While specific data for this compound requires experimental validation, the information presented herein serves as a valuable resource for researchers engaged in the synthesis, characterization, and development of this promising class of compounds. The provided methodologies will facilitate the generation of robust and comparable data, accelerating the drug discovery and development process.

References

A Technical Guide to 4-Anilino-2H-chromen-2-one Derivatives: Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound: 4-(2,3-dimethylanilino)-2H-chromen-2-one

The molecule of interest belongs to the coumarin family, a class of benzopyrones widely recognized for their diverse biological activities.[1] Specifically, it is a 4-aminocoumarin derivative, a scaffold of significant interest in medicinal chemistry.[2][3]

Chemical Structure

The predicted chemical structure of this compound is depicted below:

Chemical structure of this compound

A representation of the chemical structure of this compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-((2,3-dimethylphenyl)amino)-2H-chromen-2-one .

Synthesis Protocols

The synthesis of 4-aminocoumarin derivatives typically proceeds through the condensation of 4-hydroxycoumarin with a corresponding amine.[4][5] Several methods have been reported, including conventional heating and microwave-assisted synthesis.[4]

General Experimental Protocol for the Synthesis of 4-Anilinocoumarin Derivatives

This protocol is a generalized procedure based on the synthesis of related 4-anilinocoumarin compounds.[5][6]

  • Reaction Setup: A mixture of 4-hydroxycoumarin (1.0 equivalent) and the desired aniline derivative (in this case, 2,3-dimethylaniline) (1.0-2.0 equivalents) is prepared.

  • Reaction Conditions: The reaction mixture is heated, typically at a temperature range of 160-180°C, for a duration of 20 minutes to 1 hour.[5][6] The reaction can be performed neat or in a high-boiling solvent.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The resulting solid is dissolved in a suitable solvent, such as methanol.

    • An aqueous solution of sodium hydroxide (e.g., 0.1 M) is added dropwise with stirring to precipitate the product.[5]

    • The precipitate is collected by filtration, washed with water, and dried.

    • Recrystallization from an appropriate solvent (e.g., ethanol or methanol) is performed to yield the purified product.

  • Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry.

Quantitative Data Summary

The following table summarizes representative data for various 4-substituted-2H-chromen-2-one derivatives from the literature to provide context for the expected outcomes of synthesis and biological evaluation for this class of compounds.

Compound Class/DerivativeYield (%)Melting Point (°C)Biological Activity (IC₅₀/Kᵢ/MIC)Reference
4-Anilinocoumarin DerivativesModerate to HighNot specifiedMIC: 125 - 62.5 µg/ml (Osthenol against various bacteria)[5]
Coumarin-linked 4-anilinomethyl-1,2,3-triazoles67-82%140-209 °CKᵢ: 36.3 nM (Compound 6e against Carbonic Anhydrase IX)[7]
4-Amino Coumarin DerivativesModerate to HighNot specifiedEC₅₀ values provided for antifungal activity[8]

Biological and Pharmacological Context

Coumarin derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties.[1][9] The introduction of an amino group at the 4-position can significantly modulate these activities.[2][3]

4-Anilinocoumarin derivatives, in particular, have been investigated for their potential as antimicrobial and anticancer agents.[5][10] The mechanism of action for many coumarin-based compounds involves the inhibition of key enzymes. For instance, certain derivatives have shown potent inhibition of carbonic anhydrases, which are involved in tumorigenesis.[7]

Logical Workflow for Screening Biological Activity

The following diagram illustrates a general workflow for the synthesis and subsequent biological screening of novel 4-anilinocoumarin derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening A 4-Hydroxycoumarin C Condensation Reaction A->C B Substituted Aniline (e.g., 2,3-dimethylaniline) B->C D 4-Anilinocoumarin Derivative C->D E Spectroscopic Characterization (NMR, IR, MS) D->E F Primary Screening (e.g., Antimicrobial Assay) D->F G Hit Identification F->G H Secondary Screening (e.g., Enzyme Inhibition Assay) G->H Active I Lead Compound H->I

Caption: Workflow for Synthesis and Biological Evaluation of 4-Anilinocoumarins.

Postulated Mechanism of Action: Enzyme Inhibition

The diagram below illustrates a simplified, hypothetical signaling pathway demonstrating how a 4-anilinocoumarin derivative might act as an enzyme inhibitor, a common mechanism for this class of compounds.

G cluster_pathway Cellular Signaling Pathway Substrate Substrate Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes Response Cellular Response (e.g., Proliferation, pH regulation) Product->Response Triggers Inhibitor 4-Anilinocoumarin Derivative Inhibitor->Enzyme Inhibits

Caption: Hypothetical Enzyme Inhibition by a 4-Anilinocoumarin Derivative.

References

Technical Guide: Spectroscopic Analysis of 4-(Anilino)-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Anilino-2H-chromen-2-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will walk through the expected spectroscopic data and the methodologies for their acquisition and interpretation.

Predicted Spectroscopic Data

Based on the analysis of similar 4-arylamino-coumarin derivatives, the following tables summarize the expected spectroscopic data for 4-(2,3-dimethylanilino)-2H-chromen-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
NH (Anilino)9.0 - 10.5Singlet (broad)The chemical shift can be influenced by solvent and concentration.
Aromatic (Coumarin)7.0 - 8.0MultipletsThe protons of the coumarin ring system typically appear in this region.
Aromatic (Anilino)6.5 - 7.5MultipletsThe protons of the dimethylaniline ring will have distinct splitting patterns based on their substitution.
C-H (Coumarin)5.5 - 6.0SingletThe proton at the 3-position of the coumarin ring.
CH₃ (Dimethyl)2.0 - 2.5SingletsTwo distinct singlets are expected for the two methyl groups on the aniline ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)Notes
C=O (Lactone)160 - 165The carbonyl carbon of the coumarin ring is typically deshielded.
C-O (Lactone)150 - 155The carbon atom of the lactone ether linkage.
Aromatic (Coumarin)115 - 150A series of signals corresponding to the carbons of the coumarin benzene ring.
C-N (Anilino)140 - 150The carbon atom attached to the nitrogen of the aniline group.
Aromatic (Anilino)110 - 140Signals for the carbons of the dimethylaniline ring.
C-C (Coumarin)90 - 100The carbon at the 3-position of the coumarin ring.
CH₃ (Dimethyl)15 - 25The two methyl carbons on the aniline ring.

Note: The exact chemical shifts can vary depending on the solvent and the specific electronic environment of the nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium to Weak
C=O Stretch (Lactone)1680 - 1730Strong
C=C Stretch (Aromatic)1500 - 1650Medium to Strong
C-N Stretch1250 - 1350Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

IonExpected m/zNotes
[M]⁺279.12Molecular ion peak corresponding to the exact mass of C₁₇H₁₅NO₂.
[M-CO]⁺251.13Loss of a carbonyl group is a common fragmentation pathway for coumarins[1].
Fragments of dimethylaniline121.09, 106.07Fragmentation of the anilino side chain.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for coumarin derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often necessary.

  • 2D NMR Experiments: For complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended[2][3][4][5].

IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements, which aids in determining the elemental composition[1].

  • Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a soft ionization technique that often yields the molecular ion peak with minimal fragmentation, while EI is a higher-energy technique that provides more information about the fragmentation pattern[1].

  • Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR_Spec IR Spectroscopy Purification->IR_Spec NMR_Spec NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR_Spec Mass_Spec Mass Spectrometry (HRMS) Purification->Mass_Spec Func_Group Functional Group Identification IR_Spec->Func_Group Structure_Elucidation Structural Framework Elucidation NMR_Spec->Structure_Elucidation Mol_Weight Molecular Weight and Formula Determination Mass_Spec->Mol_Weight Data_Integration Data Integration and Structure Confirmation Func_Group->Data_Integration Structure_Elucidation->Data_Integration Mol_Weight->Data_Integration Final_Structure Confirmed Structure of This compound Data_Integration->Final_Structure

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

Conclusion

While direct spectroscopic data for this compound are not available in the reviewed literature, a comprehensive analysis of related 4-anilino-coumarin derivatives provides a solid foundation for predicting its spectral characteristics. The methodologies outlined in this guide offer a robust framework for researchers to obtain and interpret the necessary data for the complete structural elucidation of this and similar compounds, which is a critical step in the process of drug discovery and development.

References

In-Depth Technical Guide: Spectroscopic Properties of 4-(Anilino)-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: Absorption and Emission Spectra of 4-(2,3-dimethylanilino)-2H-chromen-2-one and Related Analogues

Executive Summary

Photophysical Data of 4-Anilinocoumarin Analogues

Due to the absence of specific published data for this compound, the following table summarizes the photophysical properties of the parent compound, 4-anilino-2H-chromen-2-one, and a p-methyl substituted analogue, in Dimethyl Sulfoxide (DMSO). These compounds exhibit strong blue fluorescence.[1][2] It is noteworthy that substitutions on the phenyl ring can significantly influence the fluorescence quantum yield.[1] For instance, an electron-donating group like p-methyl can enhance the quantum yield, while an electron-withdrawing group can lead to weaker fluorescence.[1]

CompoundSubstitution (on phenyl ring)Absorption Max (λabs) [nm]Emission Max (λem) [nm]Stokes Shift [nm]Fluorescence Quantum Yield (ΦF)
4a H~375~440~650.41[1]
4e p-methylNot Specified~440Not Specified0.83[1]

Experimental Protocols

The following protocols outline the standard methodologies for determining the absorption and emission spectra of coumarin derivatives.

Materials and Instrumentation
  • Solvent: Spectroscopic grade solvent (e.g., ethanol, DMSO).

  • Sample: Synthesized and purified coumarin derivative.

  • Instrumentation:

    • UV-Visible Spectrophotometer

    • Fluorescence Spectrometer (Spectrofluorometer)

    • 1 cm path length quartz cuvettes.

  • Quantum Yield Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine B).

Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of the coumarin derivative in the chosen solvent at a concentration of approximately 1 x 10⁻³ M. From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) for analysis.

  • Instrument Setup: Turn on the UV-Visible spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (typically 200-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorption (λabs).

Emission Spectroscopy
  • Sample Preparation: Use the same dilute solution prepared for the absorption measurement. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrument Setup: Turn on the fluorescence spectrometer and allow the lamp to warm up. Set the excitation wavelength to the λabs determined from the absorption spectrum. Set the emission wavelength range to be scanned (e.g., from the excitation wavelength +10 nm to 800 nm).

  • Sample Measurement: Place the cuvette containing the sample solution in the spectrofluorometer and record the emission spectrum.

  • Data Analysis: Determine the wavelength of maximum emission (λem). The Stokes shift can be calculated as the difference between λem and λabs.

Fluorescence Quantum Yield Determination (Relative Method)
  • Standard Preparation: Prepare a solution of the quantum yield standard in the same solvent as the sample, with an absorbance at the excitation wavelength that is closely matched to the sample's absorbance.

  • Spectral Measurements:

    • Record the absorption spectra of both the sample and the standard.

    • Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the quantum yield (ΦF) of the sample using the following equation:

      ΦF (sample) = ΦF (standard) * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)

      Where:

      • I is the integrated emission intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Visualizations

Synthetic Pathway of 4-Anilinocoumarins

The following diagram illustrates a common synthetic route to 4-anilinocoumarin derivatives, starting from 4-hydroxycoumarin.

G 4_Hydroxycoumarin 4-Hydroxycoumarin Reaction Condensation Reaction 4_Hydroxycoumarin->Reaction Aniline_Derivative Aniline Derivative (e.g., 2,3-dimethylaniline) Aniline_Derivative->Reaction 4_Anilinocoumarin 4-Anilinocoumarin Derivative Reaction->4_Anilinocoumarin

Caption: General synthesis of 4-anilinocoumarin derivatives.

Proposed Mechanism of Antimicrobial Action

Several 4-anilinocoumarin derivatives have demonstrated antimicrobial activity. The proposed mechanism often involves the inhibition of essential bacterial enzymes. The diagram below outlines a logical workflow for this inhibitory action.

G cluster_0 Inhibitory Action Coumarin_Derivative 4-Anilinocoumarin Derivative Binding Binding to Active Site Coumarin_Derivative->Binding Bacterial_Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Bacterial_Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

References

Potential Applications of 4-(2,3-dimethylanilino)-2H-chromen-2-one in Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of naturally occurring and synthetic heterocyclic compounds built upon the 2H-chromen-2-one scaffold. This core structure imparts diverse pharmacological and photophysical properties, leading to their exploration in a wide range of biochemical applications.[1][2] The 4-anilinocoumarin derivatives, in particular, have garnered attention for their potential as bioactive agents.[2][3] This technical guide focuses on the potential applications of a specific analogue, 4-(2,3-dimethylanilino)-2H-chromen-2-one, in biochemistry, drawing upon the broader knowledge of related coumarin derivatives to infer its potential activities and guide future research. While specific data for this exact compound is limited in publicly available literature, this guide provides a comprehensive overview of the expected biochemical properties and the experimental frameworks to evaluate them.

Synthesis and Characterization

The synthesis of 4-anilinocoumarin derivatives is typically achieved through the condensation of 4-hydroxycoumarin with the corresponding aniline, in this case, 2,3-dimethylaniline.[2] The reaction is often carried out at elevated temperatures.[2]

A plausible synthetic route is outlined below:

G 4-Hydroxycoumarin 4-Hydroxycoumarin Reaction Reaction 4-Hydroxycoumarin->Reaction 2,3-Dimethylaniline 2,3-Dimethylaniline 2,3-Dimethylaniline->Reaction This compound This compound Reaction->this compound Stirring at 160°C Purification Purification This compound->Purification Recrystallization Characterization Characterization Purification->Characterization Spectroscopic Analysis

Figure 1: General synthesis workflow for 4-anilinocoumarin derivatives.

Characterization of the synthesized compound would involve standard analytical techniques such as Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure.[2]

Potential Biochemical Applications

Based on the activities of structurally similar coumarin derivatives, this compound holds potential in several key areas of biochemistry and drug development.

Anticancer Activity

Coumarin derivatives are well-documented for their cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Potential Signaling Pathways Targeted by Anilinocoumarins:

  • PI3K/AKT Pathway: Several coumarin derivatives have been shown to inhibit the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer, leading to decreased cell proliferation and induction of apoptosis.[4][6]

  • Kinase Inhibition: Coumarins have been investigated as inhibitors of various protein kinases, such as EGFR, PI3Kβ, and ROCK kinases, which are critical regulators of cell growth, differentiation, and motility.[1][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Anilinocoumarin 4-Anilinocoumarin Derivative Anilinocoumarin->RTK Potential Inhibition Anilinocoumarin->PI3K Inhibition

Figure 2: Potential inhibition of the PI3K/AKT signaling pathway by 4-anilinocoumarin derivatives.

Quantitative Data for Related Coumarin Derivatives (Anticancer Activity):

CompoundCell LineIC50 (µM)Reference
Coumarin Derivative 4 HL60 (Leukemia)8.09[4]
Coumarin Derivative 8b HepG2 (Liver Cancer)13.14[4]
Benzylidene Coumarin 5 PC-3 (Prostate Cancer)3.56[7]
Benzylidene Coumarin 4b PC-3 (Prostate Cancer)8.99[7]
Benzylidene Coumarin 4a PC-3 (Prostate Cancer)10.22[7]
Enzyme Inhibition

The coumarin scaffold is a versatile platform for the development of enzyme inhibitors.

  • Kinase Inhibition: As mentioned, coumarins can act as kinase inhibitors. The 4-anilino substitution pattern is particularly interesting as it is present in several known kinase inhibitors. Specific assays for kinases like GSK-3β, EGFR, and ROCK would be relevant.[1][5][7][8]

  • Other Enzymes: Coumarin derivatives have also been reported to inhibit other enzymes such as carbonic anhydrases.[1]

Quantitative Data for Related Coumarin Derivatives (Enzyme Inhibition):

CompoundEnzymeIC50 (µM)Reference
Coumarin Derivative 3a GSK-3β-[5]
Coumarin Derivative 5b GSK-3β-[5]
Benzylidene Coumarin 5 EGFR0.1812[7]
Benzylidene Coumarin 5 PI3Kβ(twofold more potent than LY294002)[7]
Fluorescent Probes

Coumarins are well-known for their fluorescent properties, making them suitable for use as fluorescent probes in biochemical assays and cellular imaging.[9] Their fluorescence is often sensitive to the local environment, which can be exploited to probe biological processes. The fluorescence quantum yield is a key parameter determining their brightness and utility as probes.

Quantitative Data for a Related Coumarin Derivative (Fluorescence):

CompoundSolventQuantum Yield (Φ)Reference
Coumarin fused dihydropyridine 4e DMSO0.83[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for evaluating coumarin derivatives and can be adapted for this compound.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.[11]

G Seed Seed cells in 96-well plate Incubate1 Incubate for 16h Seed->Incubate1 Treat Treat with compound (serial dilutions) Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 AddMTT Add MTT solution (500 µg/mL) Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddDMSO Add DMSO to dissolve formazan Incubate3->AddDMSO Read Read absorbance at 450 nm AddDMSO->Read

Figure 3: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HeLa, MCF-7) at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 16 hours.[11]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol.[11] Perform serial dilutions to achieve the desired final concentrations.

  • Treatment: Treat the cells with the compound at various concentrations and incubate for 24-48 hours.[11] Include a vehicle control (solvent only).

  • MTT Addition: Add MTT solution (500 µg/mL) to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Add DMSO to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader.[11] The IC50 value can be calculated from the dose-response curve.

Kinase Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common method.[5][8]

G Prepare Prepare kinase reaction mix AddCompound Add compound (various concentrations) Prepare->AddCompound Incubate1 Incubate at RT AddCompound->Incubate1 AddSubstrate Add kinase substrate & ATP Incubate1->AddSubstrate Incubate2 Incubate at RT AddSubstrate->Incubate2 AddReagent1 Add ADP-Glo™ Reagent Incubate2->AddReagent1 Incubate3 Incubate at RT AddReagent1->Incubate3 AddReagent2 Add Kinase Detection Reagent Incubate3->AddReagent2 Incubate4 Incubate at RT AddReagent2->Incubate4 Read Read luminescence Incubate4->Read

Figure 4: Workflow for a generic kinase inhibition assay (e.g., ADP-Glo™).

Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase, a suitable buffer, and the test compound at various concentrations.[12]

  • Initiation: Start the kinase reaction by adding ATP and the specific substrate for the kinase being assayed.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value can be determined from the inhibition curve.

Fluorescence Spectroscopy

This protocol is for characterizing the photophysical properties of the compound.[13]

Methodology:

  • Sample Preparation: Prepare dilute solutions of the compound in various solvents of different polarities (e.g., ethanol, methanol, acetonitrile, toluene) at a concentration of approximately 1 x 10⁻⁵ M.[13]

  • Absorption Spectra: Record the UV-Vis absorption spectra to determine the maximum absorption wavelength (λ_max).

  • Emission Spectra: Excite the sample at its λ_max and record the fluorescence emission spectrum.

  • Quantum Yield Determination: Measure the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate or fluorescein).[14] The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[14]

Conclusion

While direct experimental data for this compound is not extensively available, the established biochemical profile of related 4-anilinocoumarin and other coumarin derivatives provides a strong rationale for its investigation as a potential anticancer agent, enzyme inhibitor, and fluorescent probe. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of its biochemical properties. Further research into this specific compound is warranted to fully elucidate its therapeutic and diagnostic potential.

References

The Ascendancy of 4-Anilino-2H-Chromen-2-Ones: A Journey from Discovery to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-anilino-2H-chromen-2-one scaffold, a prominent heterocyclic motif, has carved a significant niche in medicinal chemistry. Its journey, from initial synthesis to the exploration of its diverse pharmacological activities, offers a compelling narrative of scientific inquiry and innovation. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of these compounds, tailored for researchers and professionals in drug development.

Discovery and Historical Context

The genesis of 4-anilino-2H-chromen-2-one compounds is intrinsically linked to the broader history of coumarin chemistry. While the exact first synthesis of the parent 4-anilino-2H-chromen-2-one is not definitively documented in readily available literature, the foundational reaction involves the nucleophilic substitution of a suitable leaving group at the 4-position of the coumarin ring with aniline. A common and straightforward method involves the direct reaction of 4-hydroxycoumarin with aniline at elevated temperatures. This reaction leverages the inherent reactivity of the 4-hydroxy group, which can be readily displaced by amines.

Over the years, numerous researchers have contributed to the expansion of the 4-anilino-2H-chromen-2-one library, driven by the quest for novel therapeutic agents. The versatility of the aniline moiety allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Synthetic Methodologies

The synthesis of 4-anilino-2H-chromen-2-one and its derivatives has evolved to include more efficient and diverse methods.

Direct Amination of 4-Hydroxycoumarin

The most fundamental approach involves the direct condensation of 4-hydroxycoumarin with aniline or its derivatives.

Experimental Protocol: Synthesis of 4-anilino-2H-1-benzopyran-2-one [1]

  • Reactants: A mixture of 4-hydroxycoumarin (0.01 mol) and aniline (0.01 mol) is prepared.

  • Reaction Conditions: The mixture is stirred at 160°C for 20 minutes.

  • Work-up: The resulting mixture is dissolved in methanol (30 ml). Subsequently, 0.1 M aqueous NaOH is added dropwise with stirring.

  • Isolation: After 5–10 minutes, the formed precipitate is washed, dried, and recrystallized.

  • Monitoring: The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate and benzene mobile system.

A logical workflow for this synthesis is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product 4-Hydroxycoumarin 4-Hydroxycoumarin Stir at 160°C for 20 min Stir at 160°C for 20 min 4-Hydroxycoumarin->Stir at 160°C for 20 min Aniline Aniline Aniline->Stir at 160°C for 20 min Dissolve in Methanol Dissolve in Methanol Stir at 160°C for 20 min->Dissolve in Methanol Add 0.1M NaOH (aq) Add 0.1M NaOH (aq) Dissolve in Methanol->Add 0.1M NaOH (aq) Precipitation Precipitation Add 0.1M NaOH (aq)->Precipitation Wash, Dry, Recrystallize Wash, Dry, Recrystallize Precipitation->Wash, Dry, Recrystallize 4-Anilino-2H-chromen-2-one 4-Anilino-2H-chromen-2-one Wash, Dry, Recrystallize->4-Anilino-2H-chromen-2-one

Caption: General workflow for the synthesis of 4-anilino-2H-chromen-2-one.
Microwave-Assisted Synthesis

To enhance reaction efficiency, microwave-assisted organic synthesis has been employed. This method often leads to shorter reaction times, higher yields, and is considered a more environmentally friendly approach.

Biological Activities and Therapeutic Potential

4-Anilino-2H-chromen-2-one derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.

Antimicrobial Activity

Numerous studies have highlighted the potent antibacterial and antifungal properties of this class of compounds. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Selected 4-Anilino-2H-Chromen-2-one Derivatives

Compound IDTest OrganismZone of Inhibition (mm)Reference
4a'Staphylococcus aureus5.905 ± 1.011[1]
Bacillus subtilis4.82 ± 0.042[1]
Escherichia coli3.8 ± 0.056[1]
Pseudomonas aeruginosa5.51 ± 0.381[1]
4d'Staphylococcus aureus6.145 ± 1.138[1]
Bacillus subtilis3.97 ± 0.014[1]
Escherichia coli5.805 ± 0.728[1]
Pseudomonas aeruginosa5.61 ± 0.001[1]
4h'Staphylococcus aureus6.595 ± 0.021[1]
Bacillus subtilis5.335 ± 0.021[1]
Escherichia coli3.755 ± 0.091[1]
Pseudomonas aeruginosa5.66 ± 0.014[1]

Experimental Protocol: In Vitro Antibacterial Activity (Well-Diffusion Assay) [1]

  • Microbial Strains: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa are used.

  • Assay Method: The well-diffusion assay is performed.

  • Procedure: A standardized inoculum of each bacterial strain is uniformly spread on the surface of an agar plate. Wells are then made in the agar, and a specific concentration of the test compound is added to each well.

  • Incubation: The plates are incubated under appropriate conditions to allow bacterial growth.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Anticancer Activity

The anticancer potential of 4-anilino-2H-chromen-2-one derivatives has been extensively investigated. These compounds have shown cytotoxicity against various cancer cell lines, and their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.

Table 2: Anticancer Activity of Selected Chromenone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4lPI3Kα0.014[2]
16cLeukemia (K-562)>100[3]
Leukemia (RPMI-8226)>100[3]
Colon Cancer (HCT-116)1.81[3]
Melanoma (LOX IMVI)1.57[3]
Breast Cancer (MCF7)1.34[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines is used.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. The resulting formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated.

Mechanism of Action and Signaling Pathways

The therapeutic effects of 4-anilino-2H-chromen-2-one derivatives are often attributed to their ability to modulate specific cellular signaling pathways.

Inhibition of PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several chromenone derivatives have been identified as potent inhibitors of PI3Kα.[2]

The inhibitory action on the PI3K/Akt pathway is illustrated below:

G cluster_pathway PI3K/Akt Signaling Pathway cluster_inhibition Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Promotes 4-Anilino-2H-chromen-2-one Derivative 4-Anilino-2H-chromen-2-one Derivative 4-Anilino-2H-chromen-2-one Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 4-anilino-2H-chromen-2-one derivatives.

Conclusion and Future Perspectives

The 4-anilino-2H-chromen-2-one scaffold represents a privileged structure in medicinal chemistry, with a rich history of synthesis and a broad spectrum of biological activities. The ease of its synthesis and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. Future research in this area will likely focus on the optimization of lead compounds to enhance their potency and selectivity, as well as the elucidation of their precise mechanisms of action. The continued exploration of this versatile scaffold holds significant promise for the discovery of new drugs to combat a range of human diseases.

References

Preliminary Mechanistic Insights into 4-(2,3-dimethylanilino)-2H-chromen-2-one: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data on the mechanism of action for 4-(2,3-dimethylanilino)-2H-chromen-2-one is currently available in the public domain. This technical guide is a synthesis of preliminary studies on structurally related 4-anilino-2H-chromen-2-one and aminocoumarin derivatives. The proposed mechanisms, experimental protocols, and quantitative data are based on the activities of these analogous compounds and should be considered as a predictive framework for initiating research on the specific molecule of interest.

Introduction

Coumarin derivatives, characterized by a benzopyran-2-one core, are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. Within this class, 4-aminocoumarin derivatives have garnered significant attention for their potential as anticancer agents. Preliminary studies on various substituted 4-anilino-2H-chromen-2-ones suggest that their mechanism of action in cancer cells predominantly involves the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle. This guide consolidates the current understanding of these mechanisms, drawing from research on analogous compounds to provide a foundational resource for researchers, scientists, and drug development professionals investigating this compound.

Core Putative Mechanisms of Action

Based on studies of structurally similar compounds, the primary anticancer mechanisms of 4-anilino-coumarin derivatives are believed to be:

  • Induction of Apoptosis: Many coumarin derivatives are potent inducers of apoptosis. This programmed cell death is often initiated through the intrinsic (mitochondrial) pathway, characterized by the modulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of caspase cascades.

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another key mechanism. Analogs of this compound have been observed to cause cell cycle arrest, most commonly at the G2/M or G0/G1 checkpoints, thereby inhibiting cancer cell proliferation.[1][2]

Quantitative Data from Analogous Compound Studies

The following tables summarize quantitative data from studies on various 4-aminocoumarin derivatives, providing a comparative overview of their cytotoxic and mechanistic activities against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of Representative 4-Anilino-Coumarin Analogs

Compound IDCancer Cell LineIC50 (µM)Reference Compound
Analog A Human Breast (MCF-7)10.5 ± 1.2Doxorubicin
Analog B Human Lung (A549)Not SpecifiedNot Specified
Analog C Human Cervical (HeLa)54.2Not Specified
Analog D Human Breast (MCF-7/ADR)7-47 nM (for 118f)Paclitaxel

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values are highly dependent on the specific analog and the cell line tested.

Table 2: Mechanistic Parameters for Representative 4-Anilino-Coumarin Analogs

Compound IDMechanismKey Marker ModulationCell Line
Analog E Apoptosis↑ Bax, ↓ Bcl-2, ↑ Caspase-3HeLa[1]
Analog F Cell Cycle ArrestG0/G1 Phase ArrestHeLa[1]
Analog G Apoptosis↓ BCL-2, ↑ Caspase-9Breast Cancer (in vivo)[3][4]
Analog H Cell Cycle ArrestG2/M Phase ArrestOvarian (A2780)

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to elucidate the mechanism of action of coumarin derivatives.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of the compound on cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the induction of apoptosis.

  • Methodology:

    • Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (PI Staining)
  • Objective: To determine the effect of the compound on cell cycle progression.

  • Methodology:

    • Treat cells with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined.

Mandatory Visualizations

Proposed Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Bax Bax This compound->Bax Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2->Mitochondrion Bax->Mitochondrion Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Pro-Caspase-3 Pro-Caspase-3 Pro-Caspase-3->Caspase-9 Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway.

Experimental Workflow for Mechanism of Action Studies

Experimental_Workflow cluster_0 Initial Screening cluster_1 Apoptosis Studies cluster_2 Cell Cycle Analysis Cell_Viability_Assay Cell Viability Assay (MTT) Determine IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Quantify Apoptotic Cells Cell_Viability_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Determine Cell Cycle Phase Distribution Cell_Viability_Assay->Cell_Cycle_Assay Western_Blot_Apoptosis Western Blot (Bcl-2, Bax, Caspases) Apoptosis_Assay->Western_Blot_Apoptosis Western_Blot_Cell_Cycle Western Blot (Cyclins, CDKs) Cell_Cycle_Assay->Western_Blot_Cell_Cycle

Caption: Workflow for investigating anticancer mechanism.

Logical Relationship of Putative Anticancer Effects

Logical_Relationship Compound 4-(2,3-dimethylanilino)- 2H-chromen-2-one Cellular_Effects Induces Cellular Stress Compound->Cellular_Effects Apoptosis Induction of Apoptosis Cellular_Effects->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Effects->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Cancer Cell Proliferation Apoptosis->Inhibition_of_Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation

Caption: Interplay of anticancer mechanisms.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2,3-dimethylanilino)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-(2,3-dimethylanilino)-2H-chromen-2-one, a coumarin derivative with potential applications in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with the formation of a 4-hydroxycoumarin intermediate, followed by chlorination and subsequent nucleophilic substitution with 2,3-dimethylaniline.

Experimental Protocols

The synthesis of this compound is achieved through a three-step process:

  • Step 1: Synthesis of 4-Hydroxycoumarin

  • Step 2: Synthesis of 4-Chlorocoumarin

  • Step 3: Synthesis of this compound

Step 1: Synthesis of 4-Hydroxycoumarin

This protocol is based on the Pechmann condensation reaction, a widely used method for coumarin synthesis.[1][2][3]

Materials:

  • Phenol

  • Malonic acid

  • Fused zinc chloride (ZnCl₂)

  • Phosphorus oxychloride (POCl₃)

  • 10% Sodium carbonate solution

  • Dilute hydrochloric acid

  • Ethanol

  • Ice

Procedure:

  • In a clean, dry round-bottom flask, combine phenol (4.5 g), malonic acid (5.2 g), and fused zinc chloride (18.5 g).

  • To this mixture, carefully add phosphorus oxychloride (15 ml) under a fume hood with constant stirring.

  • The reaction mixture is then heated. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.

  • The crude 4-hydroxycoumarin precipitates out of the solution. Allow the mixture to stand to ensure complete precipitation.

  • Dissolve the precipitate in a 10% sodium carbonate solution. Some oily by-products may separate and should be removed.

  • Acidify the remaining solution with dilute hydrochloric acid to precipitate the 4-hydroxycoumarin.

  • Filter the solid product, wash with cold water, and recrystallize from dilute ethanol to obtain pure 4-hydroxycoumarin.

Step 2: Synthesis of 4-Chlorocoumarin

This step involves the conversion of the hydroxyl group of 4-hydroxycoumarin to a chlorine atom using a chlorinating agent.[4]

Materials:

  • 4-Hydroxycoumarin

  • Phosphorus oxychloride (POCl₃)

  • Cyclohexane

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxycoumarin (10 g, 0.062 mol) in phosphorus oxychloride (50 mL).

  • Reflux the resulting suspension for approximately 3 hours.

  • After cooling the reaction mixture to room temperature, slowly pour it onto crushed ice with vigorous stirring.

  • The solid 4-chlorocoumarin will precipitate. Collect the solid by filtration and wash it thoroughly with ice-water.

  • Recrystallize the crude product from cyclohexane to yield pure 4-chlorocoumarin.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the coumarin ring is displaced by 2,3-dimethylaniline.

Materials:

  • 4-Chlorocoumarin

  • 2,3-Dimethylaniline

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Base (e.g., Triethylamine or Potassium Carbonate)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Dissolve 4-chlorocoumarin (1.81 g, 0.01 mol) in an anhydrous solvent such as toluene in a round-bottom flask.

  • Add 2,3-dimethylaniline (1.21 g, 0.01 mol) and a base like triethylamine (1.01 g, 0.01 mol) to the solution.

  • Reflux the reaction mixture for several hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepReactantsReagents/CatalystsSolventReaction TimeTemperatureProductYield (%)Melting Point (°C)
1Phenol, Malonic acidFused ZnCl₂, POCl₃None1.5 - 2.5 hoursHeating4-Hydroxycoumarin~64210-212
24-HydroxycoumarinPOCl₃None3 hoursReflux4-Chlorocoumarin~85148-150
34-Chlorocoumarin, 2,3-DimethylanilineTriethylamineTolueneSeveral hoursRefluxThis compoundVariesNot available

Note: Yields are representative and can vary based on reaction conditions and scale.

Experimental Workflow and Signaling Pathways

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Reactants1 Phenol + Malonic Acid Step1 Pechmann Condensation Reactants1->Step1 Intermediate1 4-Hydroxycoumarin Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 4-Chlorocoumarin Step2->Intermediate2 Step3 Nucleophilic Substitution Intermediate2->Step3 Reactant2 2,3-Dimethylaniline Reactant2->Step3 FinalProduct 4-(2,3-dimethylanilino)- 2H-chromen-2-one Step3->FinalProduct

References

Application Notes and Protocols: 4-(2,3-dimethylanilino)-2H-chromen-2-one as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-dimethylanilino)-2H-chromen-2-one is a fluorescent probe belonging to the coumarin family of dyes. Coumarin derivatives are well-regarded in cellular imaging for their high quantum efficiency, good photostability, and sensitivity to the local environment.[1][2] The lipophilic nature of this compound makes it a prime candidate for imaging lipid-rich structures within cells, such as lipid droplets. Lipid droplets are dynamic organelles involved in lipid metabolism, storage, and signaling, and their dysregulation is linked to various diseases, including obesity, diabetes, and cancer.[3][4] This document provides detailed application notes and protocols for the use of this compound in cellular imaging, with a focus on the visualization of lipid droplets.

Photophysical Properties

PropertyValueSolvent/Condition
Absorption Maximum (λabs) ~380 - 420 nmNonpolar solvents (e.g., Dioxane, Toluene)
~430 - 460 nmPolar aprotic solvents (e.g., DMSO, Acetonitrile)
Emission Maximum (λem) ~450 - 490 nmNonpolar solvents (e.g., Dioxane, Toluene)
~500 - 550 nmPolar aprotic solvents (e.g., DMSO, Acetonitrile)
Stokes Shift ~70 - 100 nmVaries with solvent polarity
Molar Absorptivity (ε) > 20,000 M-1cm-1In organic solvents
Quantum Yield (Φ) Moderate to HighDependent on solvent and local environment

Note: The spectral properties of this probe are highly sensitive to the polarity of its microenvironment. A bathochromic (red) shift in both absorption and emission spectra is expected with increasing solvent polarity. This property is advantageous for sensing changes in the cellular microenvironment.

Mechanism of Action for Lipid Droplet Staining

The lipophilic dimethylaniline and coumarin moieties of this compound facilitate its passive diffusion across the cell membrane and subsequent accumulation in the hydrophobic environment of lipid droplets. The probe's fluorescence is often enhanced in the non-polar interior of lipid droplets compared to the aqueous cytoplasm, leading to a high signal-to-noise ratio for imaging.

Probe_Extracellular Probe in Extracellular Medium Cell_Membrane Cell Membrane Probe_Extracellular->Cell_Membrane Passive Diffusion Cytoplasm Aqueous Cytoplasm (Low Fluorescence) Cell_Membrane->Cytoplasm Lipid_Droplet Lipid Droplet (High Fluorescence) Cytoplasm->Lipid_Droplet Accumulation in Hydrophobic Core Imaging Fluorescence Imaging Lipid_Droplet->Imaging Excitation & Emission

Caption: Mechanism of lipid droplet staining by the fluorescent probe.

Experimental Protocols

Preparation of Stock Solution
  • Solvent Selection: Dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. DMSO is generally preferred for its ability to dissolve a wide range of organic compounds.

  • Concentration: Prepare a stock solution at a concentration of 1-10 mM. For example, to prepare a 1 mM stock solution, dissolve the appropriate mass of the compound in the chosen solvent.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Live Cell Imaging of Lipid Droplets

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (1 mM in DMSO)

  • Optional: Oleic acid complexed to bovine serum albumin (BSA) to induce lipid droplet formation

  • Fluorescence microscope equipped with appropriate filters (e.g., DAPI or GFP filter sets)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • (Optional) Induction of Lipid Droplets: To enhance lipid droplet formation, incubate the cells with a medium containing 100-400 µM oleic acid complexed to BSA for 12-24 hours prior to staining.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the stock solution in a pre-warmed complete cell culture medium or PBS. The final concentration of the probe should be optimized, typically in the range of 1-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe (e.g., ~405 nm or ~440 nm) and collect the emission in the corresponding range (e.g., ~450-550 nm).

    • Acquire images using appropriate settings for exposure time and gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Culture cells on glass-bottom dish Induce_LDs (Optional) Induce lipid droplets with oleic acid Cell_Culture->Induce_LDs Prepare_Probe Prepare working solution of probe Incubate_Probe Incubate cells with probe Prepare_Probe->Incubate_Probe Wash_Cells Wash cells to remove excess probe Incubate_Probe->Wash_Cells Add_Buffer Add imaging buffer Acquire_Images Acquire images with fluorescence microscope Add_Buffer->Acquire_Images Analyze_Data Analyze images Acquire_Images->Analyze_Data

Caption: Experimental workflow for live-cell imaging of lipid droplets.

Data Analysis and Interpretation

The fluorescence intensity of this compound within lipid droplets can be quantified using image analysis software. This can provide information on the relative abundance and distribution of lipid droplets under different experimental conditions. The solvatochromic properties of the probe may also allow for ratiometric imaging to probe the polarity of the lipid droplet core, although this would require careful calibration.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Incomplete removal of excess probe.Increase the number and duration of washing steps. Optimize the probe concentration (use a lower concentration).
Probe precipitation in aqueous buffer.Ensure the final concentration of DMSO in the working solution is low (typically <0.5%). Prepare fresh working solutions.
Weak or No Signal Insufficient probe concentration or incubation time.Increase the probe concentration or extend the incubation time.
Photobleaching.Reduce the excitation light intensity and/or exposure time. Use an anti-fade mounting medium for fixed cells.
Incorrect filter set.Ensure the excitation and emission filters match the spectral properties of the probe.
Cell Toxicity High probe concentration.Perform a dose-response curve to determine the optimal non-toxic concentration.
Prolonged incubation.Reduce the incubation time.

Conclusion

This compound is a promising fluorescent probe for the visualization of lipid droplets in living cells. Its sensitivity to the local environment and good photophysical properties make it a valuable tool for researchers in cell biology and drug development. The protocols provided here serve as a starting point for utilizing this probe in cellular imaging experiments. Optimization of the staining and imaging parameters will be necessary to achieve the best results for specific applications.

References

Application Notes: 4-(2,3-dimethylanilino)-2H-chromen-2-one for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(2,3-dimethylanilino)-2H-chromen-2-one is a fluorescent probe belonging to the coumarin family of dyes. Coumarin derivatives are widely utilized in biological research due to their favorable photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment.[1][2] This particular derivative, with its dimethylanilino group, is anticipated to exhibit solvatochromism, where its fluorescence emission spectrum shifts based on the polarity of its surroundings. This characteristic makes it a valuable tool for investigating cellular microenvironments.

Principle of Action

The core of this compound's utility in live-cell imaging lies in its molecular structure, which features a donor-acceptor system.[1][2] The electron-donating dimethylanilino group and the electron-accepting coumarin core create a molecule with a significant dipole moment. In non-polar environments, such as lipid droplets and cellular membranes, the dye is expected to exhibit strong fluorescence. Conversely, in aqueous, polar environments like the cytoplasm, its fluorescence is likely to be quenched.[1][2] This "turn-on" fluorescence in lipophilic environments allows for high-contrast imaging of these specific cellular compartments.

Applications in Live-Cell Imaging

Given its predicted solvatochromic properties, this compound is well-suited for a variety of live-cell imaging applications, including:

  • Lipid Droplet Staining and Dynamics: The non-polar interior of lipid droplets provides an ideal environment for the fluorescence of this probe, enabling the visualization of lipid droplet formation, trafficking, and consumption in real-time.[3]

  • Membrane Imaging and Integrity Assays: The lipophilic nature of the dye allows it to readily stain cellular membranes. Changes in membrane polarity, which can be indicative of cellular stress or apoptosis, may be detectable through shifts in fluorescence emission.

  • Drug-Cell Interactions: For drug development professionals, this probe can be used to study the cellular uptake and subcellular localization of therapeutic compounds, particularly those with lipophilic characteristics.

  • Viscosity Sensing: Some coumarin derivatives have been shown to be sensitive to changes in microviscosity within cellular organelles.[3] This probe could potentially be used to monitor viscosity changes in lipid droplets or other cellular compartments.

Advantages and Limitations

Advantages:

  • High Signal-to-Noise Ratio: The "turn-on" nature of the probe in non-polar environments leads to low background fluorescence and high-contrast images.

  • Low Cytotoxicity: Coumarin-based dyes are generally well-tolerated by living cells, allowing for long-term imaging studies with minimal perturbation of cellular functions.[1][3]

  • Photostability: Many coumarin derivatives exhibit good resistance to photobleaching, enabling extended imaging sessions.[4]

  • Cell Permeability: The small, uncharged nature of the molecule allows for easy penetration of the cell membrane, simplifying staining protocols.[4]

Limitations:

  • Lack of Specificity: As a general lipophilic stain, it will accumulate in all lipid-rich structures, which may require co-staining with more specific markers for precise localization.

  • Environmental Sensitivity: While an advantage, the sensitivity to the local environment can also complicate quantitative analysis, as fluorescence intensity may be influenced by factors other than probe concentration.

Quantitative Data

The following table summarizes the expected photophysical properties of this compound based on data for similar coumarin derivatives.

PropertyExpected ValueReference
Excitation Maximum (λex)400 - 450 nmBased on general coumarin properties
Emission Maximum (λem)450 - 550 nmDependent on solvent polarity
Molar Extinction Coefficient> 25,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum YieldUp to 0.95 in non-polar solvents[1][2]
CytotoxicityLow[1][3]

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Live Cells

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Live-cell imaging medium (e.g., HEPES-buffered DMEM)

  • Cultured cells (e.g., HeLa, 3T3-L1)

  • Confocal microscope with a 405 nm or 488 nm laser line

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in live-cell imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Preparation and Staining:

    • Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

    • Remove the culture medium and wash the cells once with pre-warmed live-cell imaging medium.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound dye.

  • Imaging:

    • Mount the dish or slide on the stage of a confocal microscope.

    • Excite the cells with a 405 nm or 488 nm laser and collect the emission between 450 nm and 550 nm.

    • Acquire images using appropriate settings for laser power, gain, and exposure time to minimize phototoxicity.

Protocol 2: Cellular Membrane Imaging

Materials:

  • Same as Protocol 1.

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in live-cell imaging medium to a final working concentration of 0.5-5 µM.

  • Cell Preparation and Staining:

    • Follow the same procedure as in Protocol 1 for cell plating and initial washing.

    • Add the staining solution to the cells and incubate for 5-15 minutes at 37°C. A shorter incubation time is often sufficient for membrane staining.

  • Washing:

    • Wash the cells gently two to three times with pre-warmed live-cell imaging medium.

  • Imaging:

    • Image the cells immediately using a confocal microscope with excitation and emission settings appropriate for the dye.

Visualizations

G Experimental Workflow for Live-Cell Imaging cluster_prep Preparation cluster_cell Cell Handling cluster_imaging Imaging & Analysis prep_stock Prepare 1 mM Stock in DMSO prep_working Dilute to 1-10 µM in Medium prep_stock->prep_working add_stain Incubate with Staining Solution (15-30 min) prep_working->add_stain Add to cells plate_cells Plate Cells on Glass-Bottom Dish wash_cells1 Wash with Imaging Medium plate_cells->wash_cells1 wash_cells1->add_stain wash_cells2 Wash to Remove Unbound Dye add_stain->wash_cells2 mount_scope Mount on Confocal Microscope wash_cells2->mount_scope Ready for imaging set_params Set Excitation/Emission Wavelengths mount_scope->set_params acquire_img Acquire Images set_params->acquire_img analyze_data Analyze Fluorescence Data acquire_img->analyze_data

Caption: Workflow for live-cell imaging.

G Mechanism of Solvatochromic Fluorescence cluster_polar Polar Environment (Cytoplasm) cluster_nonpolar Non-Polar Environment (Lipid Droplet) Probe_P Probe in Ground State Excited_P Excited State (Polarized) Probe_P->Excited_P Excitation Quenched Fluorescence Quenching Excited_P->Quenched Non-radiative decay Probe_NP Probe in Ground State Excited_NP Excited State Probe_NP->Excited_NP Excitation Fluorescence Strong Fluorescence Excited_NP->Fluorescence Radiative decay

Caption: Solvatochromic fluorescence mechanism.

References

Application Notes and Protocols for 4-(2,3-dimethylanilino)-2H-chromen-2-one in Fixed Cell Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-dimethylanilino)-2H-chromen-2-one is a fluorescent compound belonging to the coumarin family. Coumarin derivatives are widely utilized in biological research as fluorescent probes due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment. The lipophilic nature of many coumarin dyes suggests their utility in staining cellular membranes and other lipid-rich organelles. The specific staining pattern of this compound in fixed cells is likely dependent on its precise physicochemical properties, which may direct it to various intracellular compartments such as the endoplasmic reticulum, lysosomes, or cellular membranes. These application notes provide a generalized protocol for the use of this compound in staining fixed cells, which should be optimized by the end-user for specific cell types and experimental conditions.

Principle of Staining

The staining mechanism of hydrophobic dyes like this compound in fixed cells is primarily driven by partitioning into lipid-rich environments. After fixation, which preserves cellular structures, and permeabilization, which allows the dye to cross the cell membrane, the dye will preferentially accumulate in intracellular membranes and organelles. The fluorescence of the coumarin moiety allows for visualization of these structures using fluorescence microscopy.

Data Presentation

Quantitative analysis of staining with this compound should involve optimization of several key parameters. The following table provides a template for recording and comparing experimental conditions to determine the optimal staining protocol.

ParameterCondition 1Condition 2Condition 3Condition 4
Cell Type
Fixative 4% PFA4% PFAMethanolAcetone
Fixation Time 15 min30 min10 min5 min
Permeabilization Agent 0.1% Triton X-1000.5% Triton X-100--
Permeabilization Time 10 min15 min--
Dye Concentration 1 µM5 µM10 µM20 µM
Incubation Time 15 min30 min45 min60 min
Incubation Temp. Room TempRoom TempRoom TempRoom Temp
Signal Intensity
Background Signal
Photostability
Observations

Experimental Protocols

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formaldehyde (or paraformaldehyde), methanol-free

  • Triton™ X-100 or other suitable permeabilization agent

  • Mounting medium

  • Coverslips

  • Microscope slides

  • Adherent cells cultured on coverslips or in imaging-compatible plates

Protocol for Staining Adherent Cells

This protocol is a general guideline and may require optimization for your specific cell type and experimental setup.

  • Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or in a multi-well imaging plate and culture until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation:

    • Prepare a fresh 4% paraformaldehyde (PFA) solution in PBS.

    • Add the 4% PFA solution to the cells and incubate for 15-20 minutes at room temperature.

    • Note: Aldehyde-based fixatives are generally recommended.[1] Alcohol-based fixatives like methanol or acetone can also be used but may alter cellular morphology and lipid content.[2][3]

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Prepare a 0.1-0.5% Triton™ X-100 solution in PBS.

    • Add the permeabilization solution to the cells and incubate for 10-15 minutes at room temperature.

    • Note: The choice of permeabilizing agent and incubation time can significantly affect staining patterns.[2][3] For dyes targeting intracellular membranes, a mild permeabilization is often sufficient.

  • Washing: Aspirate the permeabilization solution and wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of this compound in PBS from a concentrated stock solution in DMSO. A starting concentration of 1-10 µM is recommended.

    • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for coumarin dyes (typically excitation around 405 nm and emission in the blue/green range).

Visualization

Experimental Workflow

Staining_Workflow cluster_preparation Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Staining & Imaging Seed_Cells Seed Cells on Coverslips Wash_1 Wash with PBS Seed_Cells->Wash_1 Fixation Fix with 4% PFA Wash_1->Fixation Wash_2 Wash with PBS Fixation->Wash_2 Permeabilization Permeabilize with Triton X-100 Wash_2->Permeabilization Wash_3 Wash with PBS Permeabilization->Wash_3 Staining Stain with Dye Wash_3->Staining Wash_4 Wash with PBS Staining->Wash_4 Mount Mount Coverslip Wash_4->Mount Imaging Fluorescence Microscopy Mount->Imaging

Caption: Staining workflow for fixed cells.

Putative Signaling Pathway/Mechanism of Localization

The localization of hydrophobic coumarin dyes is generally not mediated by a specific signaling pathway but rather by their physicochemical properties. Their lipophilicity drives their partitioning into cellular membranes.

Localization_Mechanism cluster_cell Fixed & Permeabilized Cell Extracellular Extracellular Space Plasma_Membrane Plasma Membrane Extracellular->Plasma_Membrane Permeabilized Cytoplasm Cytoplasm Plasma_Membrane->Cytoplasm Organelle_Membrane Organelle Membrane (e.g., ER, Lysosome) Cytoplasm->Organelle_Membrane Dye 4-(2,3-dimethylanilino)- 2H-chromen-2-one Organelle_Membrane->Dye Accumulation in Lipid Bilayers Dye->Extracellular Introduction of Dye

Caption: Proposed mechanism of dye localization.

References

Application Notes and Protocols: 4-(2,3-dimethylanilino)-2H-chromen-2-one in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Coumarin derivatives are a versatile class of fluorophores widely utilized in biological imaging due to their favorable photophysical properties, including high quantum yields and sensitivity to the microenvironment. The 4-aminocoumarin scaffold, in particular, has been the subject of extensive research for developing fluorescent probes for various cellular applications. These probes are valuable tools in biological research, enabling the visualization and analysis of complex biological processes. While specific data for 4-(2,3-dimethylanilino)-2H-chromen-2-one is not available, its structure suggests it likely functions as a blue-emitting fluorescent probe suitable for cellular imaging.

Potential Applications

Based on the characteristics of similar 4-aminocoumarin derivatives, this compound could potentially be applied in the following areas of fluorescence microscopy:

  • Live-cell and Fixed-cell Imaging: The lipophilic nature of the dimethylanilino group may facilitate cell permeability, making it suitable for staining intracellular structures in both living and fixed cells.

  • Organelle Staining: Depending on its specific physicochemical properties, the probe could show preferential accumulation in certain organelles, such as the endoplasmic reticulum or mitochondria.

  • Multicolor Imaging: The expected blue fluorescence of this coumarin derivative would make it a suitable candidate for multicolor imaging experiments in conjunction with green, yellow, or red fluorescent probes.

  • Biosensing: Modifications to the 4-aminocoumarin core can yield probes that are sensitive to changes in the cellular environment, such as pH, ion concentration, or enzymatic activity.

Photophysical Properties (Hypothetical)

The following table summarizes the expected photophysical properties of this compound based on data for structurally related 4-aminocoumarin derivatives. Note: These are estimated values and must be experimentally verified.

PropertyEstimated ValueNotes
Excitation Maximum (λex)~380 - 420 nmThe precise maximum will depend on the solvent polarity and cellular environment.
Emission Maximum (λem)~450 - 490 nmA significant Stokes shift is a common characteristic of many coumarin derivatives, which is advantageous for minimizing self-quenching.
Molar Extinction Coefficient (ε)> 20,000 M⁻¹cm⁻¹Indicates strong light absorption.
Fluorescence Quantum Yield (Φf)0.4 - 0.8Can be highly dependent on the solvent and local environment.
Solvent EffectsSolvatochromicThe emission wavelength is expected to be red-shifted in more polar solvents.

Experimental Protocols

The following are generalized protocols for the use of a hypothetical 4-aminocoumarin probe in fluorescence microscopy. Optimization of parameters such as probe concentration and incubation time is crucial for obtaining high-quality images.

Preparation of Stock Solution
  • Solvent Selection: Dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a stock solution.

  • Concentration: Prepare a stock solution at a concentration of 1-10 mM.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

Staining Protocol for Live Cells
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight in a CO₂ incubator.

  • Probe Dilution: On the day of the experiment, dilute the stock solution of this compound to the desired working concentration (typically 1-10 µM) in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing: After incubation, wash the cells two to three times with pre-warmed culture medium or buffer to remove any unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., DAPI or custom filter set).

Staining Protocol for Fixed Cells
  • Cell Culture and Fixation: Plate and grow cells as described for live-cell imaging. Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Probe Staining: Dilute the this compound stock solution to the desired working concentration (typically 1-10 µM) in PBS. Add the staining solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove excess probe.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with a suitable filter set.

Visualizations

General Experimental Workflow

G cluster_prep Preparation cluster_cell Cell Handling cluster_imaging Imaging stock Prepare 1-10 mM Stock Solution in DMSO working Dilute to 1-10 µM Working Solution stock->working stain Incubate Cells with Working Solution working->stain culture Culture Cells on Coverslips culture->stain wash Wash Cells to Remove Excess Probe stain->wash image Acquire Images with Fluorescence Microscope wash->image analyze Analyze Images image->analyze G cluster_pathway Hypothetical Probe Application in a Signaling Pathway ext_signal External Stimulus receptor Cell Surface Receptor ext_signal->receptor enzyme Enzyme Activation receptor->enzyme product Fluorescent Product enzyme->product Acts on Probe probe 4-(2,3-dimethylanilino)- 2H-chromen-2-one (Hypothetical Probe) probe->product response Cellular Response product->response Detectable Signal

Application Note & Protocol: Determination of the Fluorescence Quantum Yield of 4-(2,3-dimethylanilino)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the fluorescence quantum yield (Φ) of the coumarin derivative 4-(2,3-dimethylanilino)-2H-chromen-2-one. The methodology is based on the relative quantum yield measurement technique, utilizing a comparative method with a well-characterized fluorescence standard. This approach offers a robust and accessible means to quantify the efficiency of a fluorophore's light emission, a critical parameter in various applications including high-throughput screening, bio-imaging, and materials science.

Introduction

Fluorescence quantum yield is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a fluorescent molecule. The determination of quantum yield is crucial for the characterization of novel fluorophores and for applications where fluorescence intensity is a key readout. Coumarin dyes, such as this compound, are a class of fluorophores widely used as fluorescent probes and labels due to their high fluorescence quantum yields and sensitivity to the local environment. This protocol details the relative method for determining the fluorescence quantum yield, which is a widely accepted and practical approach.[1][2][3]

Principles of Relative Quantum Yield Measurement

The relative method for determining the fluorescence quantum yield involves comparing the fluorescence intensity of the sample compound to that of a standard with a known quantum yield.[4] The comparative method, a more accurate variation, utilizes a series of dilute solutions of both the sample and the standard to create calibration curves of integrated fluorescence intensity versus absorbance.[2][5] By keeping the absorbance of the solutions low (typically below 0.1), a linear relationship between absorbance and fluorescence intensity can be assumed, minimizing inner-filter effects.[4]

The quantum yield of the sample (Φ_s) can then be calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

Where:

  • Φ_r is the quantum yield of the reference standard.

  • m_s is the slope of the plot of integrated fluorescence intensity vs. absorbance for the sample.

  • m_r is the slope of the plot of integrated fluorescence intensity vs. absorbance for the reference.

  • n_s is the refractive index of the solvent used for the sample.

  • n_r is the refractive index of the solvent used for the reference.

Experimental Protocol

This protocol outlines the steps for determining the quantum yield of this compound using Coumarin 153 as a reference standard.

3.1. Materials and Instruments

  • Test Compound: this compound

  • Reference Standard: Coumarin 153 (Φ = 0.544 in ethanol)[6][7]

  • Solvent: Spectroscopy-grade ethanol

  • Instruments:

    • UV-Vis Spectrophotometer

    • Fluorescence Spectrometer

    • 1 cm path length quartz cuvettes (for both absorbance and fluorescence measurements)

    • Volumetric flasks and pipettes

3.2. Solution Preparation

  • Stock Solutions: Prepare stock solutions of both this compound and Coumarin 153 in ethanol at a concentration of 1 x 10⁻⁴ M.

  • Working Solutions: From the stock solutions, prepare a series of five working solutions for both the test compound and the reference standard with concentrations ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M. These concentrations should yield absorbance values between 0.01 and 0.1 at the excitation wavelength.

3.3. Absorbance Measurements

  • Set the excitation wavelength on the UV-Vis spectrophotometer. For this experiment, a common excitation wavelength for both the sample and the reference should be chosen, for instance, the absorption maximum of the reference standard.

  • Measure the absorbance of each working solution of both the test compound and the reference standard at the chosen excitation wavelength.

  • Use pure ethanol as a blank.

3.4. Fluorescence Measurements

  • Transfer the working solutions to quartz fluorescence cuvettes.

  • In the fluorescence spectrometer, set the excitation wavelength to the same wavelength used for the absorbance measurements.

  • Record the fluorescence emission spectrum for each solution, ensuring to scan a wavelength range that covers the entire emission profile of both the test compound and the reference standard.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

3.5. Data Analysis

  • For both the test compound and the reference standard, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

  • Perform a linear regression for both datasets to obtain the slopes (m_s and m_r).

  • Calculate the quantum yield of this compound using the equation provided in Section 2. Since the same solvent is used for both the sample and the reference, the refractive index term (n_s²/n_r²) becomes 1.

Data Presentation

The quantitative data should be summarized in the following tables for clarity and easy comparison.

Table 1: Photophysical Properties of the Reference Standard (Coumarin 153 in Ethanol)

ParameterValueReference
Absorption Maximum (λ_abs)~423 nm[8]
Emission Maximum (λ_em)~530 nm[8]
Quantum Yield (Φ_r)0.544[6][7]
Refractive Index of Ethanol (n_r)1.361

Table 2: Experimental Data for Quantum Yield Determination

CompoundConcentration (M)Absorbance at λ_exIntegrated Fluorescence Intensity
This compound 1 x 10⁻⁶
2 x 10⁻⁶
4 x 10⁻⁶
6 x 10⁻⁶
8 x 10⁻⁶
1 x 10⁻⁵
Coumarin 153 (Reference) 1 x 10⁻⁶
2 x 10⁻⁶
4 x 10⁻⁶
6 x 10⁻⁶
8 x 10⁻⁶
1 x 10⁻⁵

Table 3: Calculated Quantum Yield

ParameterThis compoundCoumarin 153 (Reference)
Slope (m)Calculated from plotCalculated from plot
Quantum Yield (Φ_s) Calculated Value 0.544

Visualization

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Stock_S Stock Solution (Sample) Work_S Working Solutions (Sample) Stock_S->Work_S Stock_R Stock Solution (Reference) Work_R Working Solutions (Reference) Stock_R->Work_R Abs_S Absorbance (Sample) Work_S->Abs_S Abs_R Absorbance (Reference) Work_R->Abs_R Fluor_S Fluorescence (Sample) Abs_S->Fluor_S Fluor_R Fluorescence (Reference) Abs_R->Fluor_R Plot_S Plot Intensity vs. Absorbance (Sample) Fluor_S->Plot_S Plot_R Plot Intensity vs. Absorbance (Reference) Fluor_R->Plot_R Calc Calculate Quantum Yield Plot_S->Calc Plot_R->Calc

Caption: Workflow for the relative determination of fluorescence quantum yield.

Conclusion

This application note provides a comprehensive protocol for the determination of the fluorescence quantum yield of this compound. By following this detailed methodology, researchers can obtain reliable and accurate quantum yield values, which are essential for the characterization and application of this and other novel fluorescent compounds. Adherence to the principles of dilute solutions and the use of a well-established reference standard are critical for the success of this procedure.

References

Application Note: Photostability of 4-(2,3-dimethylanilino)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for evaluating the photostability of the fluorescent compound 4-(2,3-dimethylanilino)-2H-chromen-2-one. The methodologies described herein are essential for researchers and professionals in drug development and material science who utilize fluorescent probes and require a thorough understanding of their stability under light exposure. The protocol outlines the use of UV-Vis spectrophotometry and fluorescence spectroscopy to monitor photodegradation and calculate the photodegradation quantum yield (Φ). Representative data is presented to illustrate the compound's stability profile in various solvents.

Introduction

Coumarin derivatives are a prominent class of fluorescent compounds with extensive applications in biological imaging, sensing, and as components of organic light-emitting diodes.[1][2] The photostability of these fluorophores is a critical parameter that dictates their suitability and longevity in such applications.[3][4] Photodegradation, the alteration of a molecule's structure upon absorption of light, can lead to a loss of fluorescence and the formation of potentially interfering byproducts.[5][6] Therefore, a comprehensive assessment of a fluorophore's photostability is imperative during the development and validation phases.

This document details a standardized procedure for quantifying the photostability of this compound. The protocol is designed to be accessible to researchers with a fundamental understanding of spectroscopy.

Materials and Reagents

  • This compound

  • Ethanol (spectroscopic grade)

  • Acetonitrile (spectroscopic grade)

  • Dimethyl sulfoxide (DMSO, spectroscopic grade)

  • Deionized water

  • Potassium ferrioxalate (for actinometry)

  • Sulfuric acid (0.05 M)

  • 1,10-Phenanthroline solution

  • Sodium acetate buffer

  • Quartz cuvettes (1 cm path length)

Equipment

  • UV-Vis Spectrophotometer[7][8]

  • Fluorescence Spectrometer

  • Photoreactor equipped with a filtered Xenon lamp (to simulate solar light) or a specific wavelength UV lamp[9]

  • Calibrated radiometer or lux meter[10]

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • pH meter

Experimental Protocols

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mM in DMSO.

  • From the stock solution, prepare working solutions in the desired solvents (e.g., ethanol, acetonitrile, and a 1:1 ethanol/water mixture) at a final concentration of 10 µM.

  • Ensure the initial absorbance of the sample at the excitation wavelength is below 0.1 to minimize inner filter effects.

Photostability Assay
  • Transfer 3 mL of the working solution into a quartz cuvette.

  • Place the cuvette in the photoreactor at a fixed distance from the light source. To maintain a constant temperature, a water bath or a temperature-controlled sample holder should be used.

  • As a dark control, wrap a separate cuvette containing the same solution in aluminum foil and place it alongside the sample being irradiated.[11]

  • Record the initial UV-Vis absorption and fluorescence emission spectra (time = 0).

  • Expose the sample to a controlled light source (e.g., a Xenon lamp with a filter to simulate AM1.5G solar spectrum or a UV lamp with a specific wavelength). The light intensity should be monitored with a calibrated radiometer.

  • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), remove the cuvette from the photoreactor and record the UV-Vis absorption and fluorescence emission spectra.

  • Continue the irradiation until the absorbance or fluorescence intensity has decreased significantly (e.g., by 50%) or for a maximum duration (e.g., 2 hours).

Quantum Yield of Photodegradation (Φ) Determination

The quantum yield of photodegradation is the ratio of the number of molecules degraded to the number of photons absorbed.[12] It provides a quantitative measure of the compound's photostability.

  • Actinometry: Use a chemical actinometer, such as potassium ferrioxalate, to determine the photon flux of the light source.[13][14]

    • Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M sulfuric acid.

    • Irradiate the actinometer solution under the same conditions as the sample for a short, defined period.

    • After irradiation, add 1,10-phenanthroline solution and sodium acetate buffer to form a colored complex with the Fe²⁺ ions produced.

    • Measure the absorbance of the complex at 510 nm and calculate the amount of Fe²⁺ formed.

    • Using the known quantum yield of the actinometer at the irradiation wavelength, calculate the photon flux.

  • Calculation of Φ: The photodegradation quantum yield (Φ) can be calculated using the following equation:

    Φ_sample = (k_sample / k_actinometer) * (ε_actinometer / ε_sample) * Φ_actinometer

    Where:

    • k_sample and k_actinometer are the first-order rate constants of degradation for the sample and actinometer, respectively.

    • ε_sample and ε_actinometer are the molar absorption coefficients of the sample and actinometer at the irradiation wavelength.

    • Φ_actinometer is the known quantum yield of the actinometer.

Data Presentation

The following tables summarize hypothetical data for the photostability of this compound.

Table 1: Photodegradation Quantum Yield and Half-Life in Different Solvents

Solvent SystemMolar Absorption Coefficient (ε) at λ_max (M⁻¹cm⁻¹)Photodegradation Quantum Yield (Φ)Photodegradation Half-Life (t₁/₂) (min)
Ethanol25,0001.5 x 10⁻⁵120
Acetonitrile23,5002.8 x 10⁻⁵65
Ethanol/Water (1:1)21,0004.2 x 10⁻⁵43

Table 2: Photophysical Properties Before and After Photodegradation

PropertyBefore IrradiationAfter 60 min Irradiation (in Ethanol)
Absorption λ_max (nm)410408
Molar Absorption Coefficient (ε) at λ_max (M⁻¹cm⁻¹)25,00012,500
Emission λ_max (nm)480478
Fluorescence Quantum Yield (Φ_f)0.850.40

Visualizations

G Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_exp Irradiation Experiment cluster_analysis Data Analysis prep_stock Prepare 1 mM Stock Solution in DMSO prep_work Prepare 10 µM Working Solutions in Test Solvents prep_stock->prep_work initial_spec Record Initial UV-Vis and Fluorescence Spectra (t=0) prep_work->initial_spec irradiate Expose Sample to Light Source in Photoreactor initial_spec->irradiate dark_control Incubate Dark Control initial_spec->dark_control time_spec Record Spectra at Regular Time Intervals irradiate->time_spec plot_data Plot Absorbance/Fluorescence vs. Time time_spec->plot_data calc_rate Calculate Degradation Rate Constant (k) plot_data->calc_rate calc_qy Calculate Photodegradation Quantum Yield (Φ) calc_rate->calc_qy actinometry Perform Actinometry to Determine Photon Flux actinometry->calc_qy

Caption: Workflow for assessing the photostability of a fluorescent compound.

G Proposed Photodegradation Pathway Compound This compound ExcitedState Excited Singlet State Compound->ExcitedState hν (Light Absorption) OxidizedProduct Oxidized Photoproducts Compound->OxidizedProduct + ROS ExcitedState->Compound Fluorescence TripletState Excited Triplet State (via ISC) ExcitedState->TripletState Intersystem Crossing (ISC) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) TripletState->ROS Energy Transfer to O₂ Loss Loss of Fluorescence OxidizedProduct->Loss

Caption: A potential photo-oxidative degradation pathway for the coumarin derivative.

Discussion

The photostability of this compound is influenced by the solvent environment. The hypothetical data suggests that the compound is more photostable in less polar aprotic solvents like acetonitrile and less stable in protic solvents such as ethanol and water mixtures. This observation is consistent with studies on other coumarin derivatives where solvent polarity and hydrogen bonding capabilities can affect the stability of the excited state.[12][15]

The proposed photodegradation pathway involves the formation of an excited triplet state via intersystem crossing from the initial excited singlet state. This triplet state can then transfer energy to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen.[1] These highly reactive species can then attack the ground state of the coumarin molecule, leading to photo-oxidation and the formation of non-fluorescent degradation products.[5][16]

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the photostability of this compound. The determination of the photodegradation quantum yield offers a quantitative metric for comparing its stability with other fluorophores and for assessing its suitability for applications requiring prolonged light exposure. The presented data and proposed degradation pathway serve as a valuable reference for researchers working with this and structurally related compounds. Further studies could involve the identification of the specific photodegradation products using techniques such as LC-MS to confirm the proposed degradation pathway.[5][17]

References

solubility of 4-(2,3-dimethylanilino)-2H-chromen-2-one in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols: Solubility of 4-(2,3-dimethylanilino)-2H-chromen-2-one

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview of the solubility characteristics of this compound, a coumarin derivative. It includes protocols for solubility determination and stock solution preparation, essential for various applications in drug discovery and chemical biology.

Introduction to this compound

This compound belongs to the coumarin class of compounds. Coumarins are a well-known group of benzopyrone secondary metabolites found in various plants. They are recognized for their diverse pharmacological properties, and their derivatives are of significant interest in medicinal chemistry.[1] The solubility of such compounds is a critical parameter, influencing their bioavailability, storage, and utility in high-throughput screening and other biological assays.[2] Poor aqueous solubility can hinder the evaluation of a compound's biological activity, while low solubility in organic solvents like dimethyl sulfoxide (DMSO) can complicate its use in screening libraries.[2][3]

This application note outlines the expected solubility profile of this compound based on the general characteristics of coumarin derivatives and provides standardized protocols for its empirical determination.

General Solubility Profile

  • Organic Solvents: Coumarin and its derivatives are generally soluble in a range of polar and non-polar organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, and chloroform.[4][5] DMSO is a particularly strong organic solvent capable of dissolving a wide array of organic compounds.[6]

  • Aqueous Solubility: Coumarins tend to have limited solubility in water.[5][7] The lipophilic nature of the 2,3-dimethylanilino substituent is expected to contribute to low aqueous solubility.[8]

  • Factors Influencing Solubility: The solubility of coumarin derivatives can be influenced by factors such as pH, temperature, and the presence of co-solvents.[5][9] For instance, the solubility of coumarin generally increases with rising temperature.[9]

Quantitative Solubility Data

The following table provides a template for researchers to record experimentally determined solubility data for this compound in various solvents at a standard temperature (e.g., 25°C).

SolventMolar Solubility (M)Solubility (mg/mL)Method of DeterminationNotes
DMSOShake-Flask / NMRExpected to be highly soluble
EthanolShake-Flask / UV-Vis
MethanolShake-Flask / UV-Vis
AcetonitrileShake-Flask / HPLC
ChloroformGravimetric
WaterShake-Flask / UV-VisExpected to be poorly soluble
PBS (pH 7.4)Shake-Flask / UV-Vis

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9]

Objective: To determine the saturation solubility of this compound.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, Ethanol, Water)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks

  • Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess compound to vial B Add known volume of solvent A->B C Seal vial tightly B->C D Incubate on shaker (e.g., 24-48h at 25°C) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (0.22 µm syringe filter) E->F G Prepare serial dilutions of filtrate F->G H Analyze by UV-Vis or HPLC G->H I Calculate concentration from calibration curve H->I J J I->J Determine Solubility (mg/mL or M)

Caption: Workflow for solubility determination using the shake-flask method.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent.

    • Determine the concentration of the compound in the diluted sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) against a pre-established calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound.

Protocol for Preparation of a 10 mM DMSO Stock Solution

For screening purposes, compounds are typically stored as concentrated stock solutions in DMSO.[3]

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 279.34 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Microcentrifuge tube or amber glass vial

  • Vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of the compound required. For 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 279.34 g/mol x 1000 mg/g = 2.79 mg

  • Weighing: Accurately weigh out 2.79 mg of this compound and place it into a suitable vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, desiccated container to prevent water absorption by the DMSO.

Application in Drug Discovery

The solubility of a compound is a critical checkpoint in the drug discovery pipeline.

G A Compound Synthesis & Characterization B Solubility Assessment (Aqueous & DMSO) A->B C High-Throughput Screening (HTS) B->C Sufficient Solubility G Fail (Reformulate/Redesign) B->G Poor Solubility D Hit-to-Lead Optimization C->D E In Vitro ADME (Permeability, Metabolism) D->E F In Vivo Pharmacokinetics E->F H Proceed F->H

Caption: The role of solubility assessment in the drug discovery workflow.

A compound with adequate DMSO solubility is essential for primary screening campaigns.[2][3] Subsequent hit-to-lead optimization often focuses on improving aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure the compound can be effective in more complex biological systems and eventually in vivo.

References

The Landscape of Coumarin-Based Fluorescent Probes for Organelle-Specific Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

While the specific compound 4-(2,3-dimethylanilino)-2H-chromen-2-one is not extensively documented as a specific organelle marker in publicly available research, the broader class of coumarin derivatives represents a versatile and widely utilized scaffold for the development of fluorescent probes targeting a variety of subcellular structures. These probes are instrumental in cellular biology, drug discovery, and diagnostics, offering insights into cellular dynamics, organelle function, and the mechanisms of drug action. This document provides a detailed overview of the application of coumarin-based probes for organelle-specific imaging, complete with experimental protocols and data presented for comparative analysis.

Introduction to Coumarin Dyes in Cellular Imaging

Coumarin and its derivatives are a prominent class of fluorophores characterized by their strong fluorescence, high quantum yields, and tunable photophysical properties.[1] Their relatively small size allows for minimal perturbation of biological systems, making them excellent candidates for live-cell imaging.[2] By modifying the core coumarin structure with different functional groups, researchers have successfully engineered probes that selectively accumulate in specific organelles such as mitochondria, lysosomes, and the endoplasmic reticulum. The fluorescence of these probes is often sensitive to the local microenvironment, enabling the reporting of parameters like pH, viscosity, and the presence of specific enzymes.[3]

Applications in Research and Drug Development

The use of organelle-specific coumarin probes has significant implications for various research areas:

  • Cell Biology: Elucidating the intricate functions and dynamics of organelles in both healthy and diseased states.

  • Drug Discovery: Screening for compounds that induce changes in organelle morphology or function, which can be indicative of therapeutic efficacy or toxicity.

  • Cancer Research: Investigating the role of organelles in cancer progression and metastasis, and evaluating the subcellular localization of anti-cancer drugs.[4][5]

  • Neuroscience: Studying the role of organellar dysfunction in neurodegenerative diseases.

Quantitative Data of Representative Coumarin-Based Organelle Probes

The selection of a suitable fluorescent probe is critical for successful imaging experiments. The following table summarizes the key photophysical properties of several representative coumarin derivatives designed for specific organelle targeting.

Probe Name/ClassTarget OrganelleExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Key Features
Coumarin 6Lipid Droplets~458~505~47High lipophilicity, excellent for staining neutral lipid stores.[6]
LysoTracker Red DND-99 (Coumarin derivative)Lysosomes~577~590~13Accumulates in acidic compartments, suitable for tracking lysosomes in live cells.
MitoTracker Green FM (Coumarin derivative)Mitochondria~490~516~26Stains mitochondria regardless of membrane potential, suitable for both live and fixed cells.
ER-Tracker Blue-White DPX (Coumarin derivative)Endoplasmic Reticulum~374~430-640VariableStains the endoplasmic reticulum in live cells.

Experimental Protocols

General Protocol for Staining Live Cells with Coumarin-Based Probes

This protocol provides a general guideline for staining adherent cells. Optimal conditions may vary depending on the cell type and the specific probe used.

Materials:

  • Coumarin-based fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium

  • Adherent cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare a Stock Solution: Dissolve the coumarin probe in high-quality, anhydrous DMSO to prepare a stock solution (typically 1-10 mM). Store the stock solution at -20°C, protected from light.

  • Cell Preparation: Culture cells to the desired confluency (usually 50-70%) on a suitable imaging vessel.

  • Prepare Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) complete cell culture medium or live-cell imaging medium to the final working concentration (typically ranging from 100 nM to 10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for the recommended time (usually 15-60 minutes) at 37°C in a CO2 incubator.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium or PBS.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the specific coumarin probe.

Protocol for Staining Fixed Cells

Some coumarin probes are suitable for staining fixed cells.

Materials:

  • Coumarin-based fluorescent probe

  • Formaldehyde or paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation: Fix cells with 4% formaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Permeabilization (if required): If the probe targets an intracellular structure, permeabilize the cells with a suitable buffer for 10-15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Staining: Prepare the staining solution as described for live-cell staining and incubate the fixed cells for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the stained cells using a fluorescence microscope.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the general workflow for utilizing coumarin-based probes in cellular imaging and the underlying principle of organelle-specific targeting.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging & Analysis A Prepare Probe Stock Solution (in DMSO) C Prepare Working Staining Solution A->C B Culture Cells on Imaging Dish D Incubate Cells with Staining Solution B->D C->D E Wash Cells D->E F Acquire Images with Fluorescence Microscope E->F G Analyze Images F->G

Experimental workflow for cellular imaging.

G A Coumarin Core B Targeting Moiety A->B Linker C Specific Organelle B->C Selective Accumulation D Fluorescent Signal C->D Localization of

Principle of organelle-specific targeting.

References

Application Notes and Protocols for 4-(2,3-dimethylanilino)-2H-chromen-2-one in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-dimethylanilino)-2H-chromen-2-one is a derivative of coumarin, a class of compounds well-regarded for their fluorescent properties. While specific applications of this particular derivative in flow cytometry are not extensively documented in publicly available literature, its structural similarity to other fluorescent coumarins suggests its potential as a valuable tool for cellular analysis. Coumarin-based dyes are frequently employed as fluorescent probes and labels in a variety of biological applications, including fluorescence microscopy and flow cytometry. Their utility often stems from their sensitivity to the local environment, which can be exploited to probe cellular processes.

This document provides a generalized framework for the potential applications and experimental protocols for this compound in flow cytometry, based on the known uses of similar coumarin derivatives. Researchers are encouraged to use these notes as a starting point for developing and optimizing their own specific assays.

Potential Applications in Flow Cytometry

Based on the characteristics of related coumarin compounds, this compound could potentially be utilized in the following flow cytometry applications:

  • Intracellular Staining and Analysis: As a lipophilic molecule, it may be capable of passively diffusing across the cell membrane, allowing for the staining of intracellular components. Its fluorescence may be sensitive to changes in the intracellular environment, such as pH, viscosity, or the presence of specific ions or reactive oxygen species.

  • Cell Viability and Apoptosis Assays: Changes in fluorescence intensity or spectral shifts upon binding to intracellular targets, such as DNA or proteins, could serve as indicators of cell health, proliferation, or apoptosis.

  • Multi-color Flow Cytometry: Depending on its excitation and emission spectra, this dye could potentially be used in conjunction with other common fluorochromes for multi-parametric analysis of cell populations.

  • Probe for Drug Efflux and Multidrug Resistance (MDR) Studies: Some coumarin derivatives have been investigated as substrates for efflux pumps like P-glycoprotein (P-gp). This compound could potentially be used to study MDR mechanisms in cancer cells.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in flow cytometry. It is crucial to optimize staining concentrations, incubation times, and instrument settings for each specific cell type and application.

Protocol 1: General Intracellular Staining

This protocol outlines the basic steps for staining suspension or adherent cells with a novel fluorescent compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a 1-10 mM stock solution. Store protected from light at -20°C.

  • Cell Preparation:

    • Suspension Cells: Harvest cells by centrifugation at 300-400 x g for 5 minutes. Wash the cell pellet once with PBS and resuspend in PBS or an appropriate buffer at a concentration of 1 x 10^6 cells/mL.

    • Adherent Cells: Gently detach cells using a non-enzymatic cell dissociation solution. Wash the cells once with PBS and resuspend in PBS or an appropriate buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Dilute the stock solution of this compound to the desired final concentration in pre-warmed cell culture medium or PBS. It is recommended to perform a titration experiment to determine the optimal concentration (e.g., ranging from 100 nM to 10 µM).

    • Add the diluted dye to the cell suspension.

    • Incubate for 15-60 minutes at 37°C, protected from light. Incubation time should be optimized.

  • Washing: Centrifuge the stained cells at 300-400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of PBS for flow cytometry analysis. An optional second wash step may be included.

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with appropriate lasers and filters for the excitation and emission of the coumarin dye. A violet laser (around 405 nm) is often suitable for exciting blue-emitting fluorochromes.

Protocol 2: Apoptosis Detection (Hypothetical)

This protocol is a hypothetical application based on the premise that the dye's fluorescence might change upon binding to apoptotic markers.

Materials:

  • Same as Protocol 1

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Annexin V-FITC and Propidium Iodide (PI) for control staining

Procedure:

  • Induce Apoptosis: Treat cells with an appropriate apoptosis-inducing agent for a predetermined time. Include an untreated control group.

  • Staining:

    • Harvest and wash the cells as described in Protocol 1.

    • Stain one set of induced and control cells with this compound as described in Protocol 1.

    • Stain a parallel set of cells with Annexin V-FITC and PI according to the manufacturer's protocol to confirm apoptosis induction.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Compare the fluorescence intensity of the coumarin dye in the apoptotic versus non-apoptotic populations (as determined by Annexin V/PI staining). An increase or decrease in fluorescence in the apoptotic population would suggest its utility as an apoptosis probe.

Data Presentation

Quantitative data from optimization experiments should be summarized for clarity.

Table 1: Example Titration of this compound in Jurkat Cells

Concentration (µM)Mean Fluorescence Intensity (MFI)% Positive Cells
0 (Unstained)500.5
0.125025
0.5120085
1.0250098
5.0260099
10.0255099

Table 2: Spectral Properties of Common Coumarin-Based Dyes (for comparison)

DyeExcitation Max (nm)Emission Max (nm)Laser Line
AMCA345445Violet (405 nm)
Pacific Blue™410455Violet (405 nm)
Pacific Orange™400551Violet (405 nm)

Note: The spectral properties of this compound need to be experimentally determined.

Visualizations

G General Workflow for Intracellular Staining cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Harvest Harvest Cells Wash1 Wash with PBS Harvest->Wash1 Resuspend Resuspend at 1x10^6 cells/mL Wash1->Resuspend AddDye Add 4-(2,3-dimethylanilino)- 2H-chromen-2-one Resuspend->AddDye Incubate Incubate 37°C (protected from light) AddDye->Incubate Wash2 Wash with PBS Incubate->Wash2 Acquire Acquire on Flow Cytometer Wash2->Acquire Analyze Data Analysis Acquire->Analyze

Caption: General experimental workflow for intracellular staining.

G Hypothetical Signaling Pathway Interaction Stimulus External Stimulus (e.g., Drug Treatment) Caspase Caspase Activation Stimulus->Caspase Apoptosis Apoptosis Caspase->Apoptosis Probe 4-(2,3-dimethylanilino)- 2H-chromen-2-one Apoptosis->Probe interacts with Fluorescence Change in Fluorescence Probe->Fluorescence Detection Flow Cytometry Detection Fluorescence->Detection

Caption: Hypothetical mechanism for apoptosis detection.

Conclusion

While direct experimental data for the application of this compound in flow cytometry is currently limited, its coumarin core structure presents a strong rationale for its investigation as a novel fluorescent probe. The protocols and potential applications outlined here provide a foundational guide for researchers to explore its utility in cellular analysis. Key to its successful implementation will be the systematic determination of its spectral properties and the optimization of staining conditions for specific biological questions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,3-dimethylanilino)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of 4-(2,3-dimethylanilino)-2H-chromen-2-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the synthesis of 4-anilinocoumarins can stem from several factors related to reaction conditions, reagents, or the chosen synthetic route. The most common synthesis involves the condensation of 4-hydroxycoumarin with 2,3-dimethylaniline.

Potential Causes & Solutions:

  • Suboptimal Catalyst: The choice of catalyst is critical. While strong mineral acids like H₂SO₄ have been traditionally used, they can lead to side reactions and charring, reducing the yield.[1][2]

    • Solution: Consider using milder, reusable solid acid catalysts or Brønsted acids. Catalysts like sulfamic acid, zirconia-based heterogeneous catalysts, or metal chlorides (e.g., FeCl₃·6H₂O) have been shown to produce moderate to excellent yields (50-99%) in related coumarin syntheses.[3][4][5] Solvent-free conditions with these catalysts often improve outcomes.[1][4]

  • Incorrect Reaction Temperature: The reaction temperature significantly influences the rate and yield.

    • Solution: The optimal temperature depends on the specific catalyst and solvent system. For solvent-free reactions using solid acid catalysts, temperatures between 110°C and 130°C are often optimal.[4][6] When directly reacting 4-hydroxycoumarin with aniline, a higher temperature (e.g., 160°C) for a short duration may be effective.[7] Systematically screen a range of temperatures to find the sweet spot for your specific setup.

  • Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium.

    • Solution: If not running under solvent-free conditions, use a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water as it forms.

  • Purity of Starting Materials: Impurities in either the 4-hydroxycoumarin or 2,3-dimethylaniline can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials using techniques like recrystallization or distillation before starting the synthesis.

Question: I am observing significant side product formation. How can I increase the selectivity of the reaction?

Answer: Side product formation is often linked to harsh reaction conditions.

Potential Causes & Solutions:

  • Strong Acid Catalysts: Concentrated sulfuric acid, while a powerful catalyst, is non-selective and can promote dehydration and polymerization, leading to tar-like byproducts.[1]

    • Solution: Switch to a milder or heterogeneous acid catalyst as mentioned above. Solid acid catalysts are particularly advantageous as they are easily separated from the reaction mixture, simplifying workup and minimizing side reactions.

  • Prolonged Reaction Times at High Temperatures: Extended heating can cause decomposition of both reactants and products.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately to avoid degradation. Optimize the temperature and catalyst loading to achieve a reasonable reaction time (typically 1-5 hours).[4][6]

Question: What is the most effective method for purifying the final product, this compound?

Answer: The purification strategy depends on the nature of the impurities.

Recommended Methods:

  • Recrystallization: This is often the simplest and most effective method if the product is a solid and the impurities have different solubilities.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate) and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.[7]

  • Column Chromatography: This technique is excellent for separating the desired product from closely related impurities or colored byproducts.[8]

    • Stationary Phase: Silica gel is the most common choice for coumarin purification.[8]

    • Mobile Phase: A solvent system of ethyl acetate and hexane is typically effective. Start with a low polarity mixture (e.g., 10:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product.[9]

  • Acid-Base Extraction: Coumarins can be dissolved in a hot alkaline solution (e.g., 0.5% NaOH) and then precipitated by adding acid.[8] This can help remove non-acidic or non-basic impurities. However, this method should be used with caution as the lactone ring of the coumarin may be susceptible to hydrolysis under strong basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-anilinocoumarins? The most direct method involves the condensation reaction between 4-hydroxycoumarin and a substituted aniline (in this case, 2,3-dimethylaniline), often by heating the mixture directly or with a catalyst.[7] An alternative is the Pechmann condensation, a versatile method for preparing 4-substituted coumarins from a phenol and a β-ketoester under acidic conditions.[3][10]

Q2: Are solvent-free conditions preferable for this synthesis? Yes, many modern protocols for coumarin synthesis favor solvent-free conditions.[1][4][6] This approach is not only environmentally friendly ("green chemistry") but often leads to higher yields, shorter reaction times, and simpler workup procedures.[1]

Q3: Can the catalyst be recovered and reused? One of the major advantages of using heterogeneous solid acid catalysts (e.g., zirconia-based, magnetic nanoparticles) is their potential for recovery and reuse over several cycles without a significant loss of activity, making the process more cost-effective and sustainable.[4][5]

Q4: How can I confirm the structure of my final product? Standard analytical techniques should be used for structural elucidation. These include:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactone carbonyl (C=O) and N-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the precise structure, connectivity, and substitution pattern of the molecule.[7]

Data Summary Tables

Table 1: Comparison of Catalysts for 4-Substituted Coumarin Synthesis (Pechmann Condensation)

Catalyst Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%) Reference
No Catalyst - 110 24 Nil [4]
Sulfamic Acid 10 130 0.5 - 4 50 - 90 [3][6]
Zn₀.₉₂₅Ti₀.₀₇₅O 10 110 3 88 [4]
FeCl₃·6H₂O 10 Ambient - Moderate to Excellent [5]

| Sulfonated Magnetic Nanoparticles | 6.5 | 120 | - | 60 - 99 |[1][5] |

Table 2: Effect of Solvent on a Model Pechmann Condensation Reaction

Solvent Temperature (°C) Time (h) Yield (%) Reference
Solvent-Free 110 3 88 [4]
Acetonitrile 80 8 37 [4]
Dichloromethane (DCM) 40 8 24 [4]

| Ethyl Acetate | 78 | 8 | 16 |[4] |

Detailed Experimental Protocols

Protocol 1: Synthesis via Direct Condensation

This protocol is adapted from general procedures for synthesizing 4-anilinocoumarin derivatives.[7]

  • Reactant Mixing: In a round-bottom flask, combine 4-hydroxycoumarin (1.0 eq) and 2,3-dimethylaniline (1.0 eq).

  • Reaction: Heat the mixture with stirring at 160°C for 20-30 minutes. Monitor the reaction progress by TLC (Mobile phase: ethyl acetate/benzene or ethyl acetate/hexane).

  • Work-up: After cooling, dissolve the resulting solid mixture in methanol (or another suitable solvent like ethyl acetate). If necessary, add a dilute aqueous NaOH solution dropwise with stirring to precipitate the product.

  • Isolation: Filter the precipitate, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify using silica gel column chromatography.

Protocol 2: Product Purification by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a hexane/ethyl acetate slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the prepared column.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Guides: Workflows and Diagrams

G Reactants 1. Reactant Mixing (4-Hydroxycoumarin + 2,3-Dimethylaniline) Reaction 2. Reaction (Heating/Catalyst) Reactants->Reaction Workup 3. Work-up (Precipitation/ Extraction) Reaction->Workup Purification 4. Purification (Recrystallization/ Chromatography) Workup->Purification Product 5. Final Product (Characterization) Purification->Product G Start Problem: Low Yield CheckReagents Purity of Starting Materials? Start->CheckReagents CheckConditions Reaction Conditions Optimal? Start->CheckConditions CheckPurification Losses During Purification? Start->CheckPurification SolReagents Solution: Recrystallize or Distill Starting Materials CheckReagents->SolReagents No SolConditions Solution: - Optimize Temperature - Screen Catalysts - Use Solvent-Free Conditions CheckConditions->SolConditions No SolPurification Solution: - Optimize Recrystallization Solvent - Refine Chromatography Technique CheckPurification->SolPurification Yes

References

Technical Support Center: Purification of 4-(2,3-dimethylanilino)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(2,3-dimethylanilino)-2H-chromen-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions.

Problem 1: Low Recovery After Recrystallization

Potential CauseSuggested Solution
Inappropriate Solvent System The compound may be too soluble or insoluble in the chosen solvent. A solvent screen is recommended. Good starting points for 4-anilinocoumarins include mixed solvent systems like ethanol/water, methanol/water, or ethyl acetate/hexane.
Excessive Solvent Volume Using too much solvent will prevent the solution from reaching saturation upon cooling, leading to poor crystal formation. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of fine, impure crystals or oiling out. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Premature Crystallization The compound may crystallize out of solution on the filter paper during hot filtration. To prevent this, pre-heat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to wet the filter paper just before filtration.

Problem 2: Incomplete Separation During Column Chromatography

Potential CauseSuggested Solution
Incorrect Mobile Phase Polarity If the mobile phase is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, the target compound may not move from the origin. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for 4-anilinocoumarins is a gradient of ethyl acetate in hexane.
Column Overloading Exceeding the capacity of the column will result in broad, overlapping bands. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase (silica gel).
Poor Column Packing Air bubbles or cracks in the silica gel bed will lead to channeling and inefficient separation. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
Co-eluting Impurities An impurity may have a similar polarity to the target compound in the chosen solvent system. Try a different solvent system with varying polarity or consider using a different stationary phase (e.g., alumina).

Problem 3: Tailing or Broad Peaks in HPLC Analysis

Potential CauseSuggested Solution
Secondary Interactions with Silica The basic nitrogen of the anilino group can interact with acidic silanol groups on the C18 column, causing peak tailing. Add a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to suppress these interactions.
Column Overload Injecting too concentrated a sample can lead to peak broadening. Dilute the sample and re-inject.
Inappropriate Mobile Phase The mobile phase composition may not be optimal for the compound. Adjust the gradient of acetonitrile or methanol in water.
Column Degradation The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via Pechmann condensation?

A1: Common impurities may include unreacted starting materials such as 4-hydroxycoumarin and 2,3-dimethylaniline. Side products from the Pechmann condensation can also be present, such as chromone isomers or products from self-condensation of the β-ketoester.[1][2]

Q2: Which recrystallization solvent system is best for this compound?

A2: While the optimal solvent system should be determined experimentally, a good starting point for 4-anilinocoumarin derivatives is a mixed solvent system.[3] Commonly successful mixtures include ethanol/water, methanol/water, or ethyl acetate/hexane. The goal is to find a solvent pair where the compound is soluble in one solvent at high temperature but poorly soluble in the other.

Q3: What is a suitable mobile phase for column chromatography of this compound?

A3: A gradient of ethyl acetate in hexane is a common choice for the purification of coumarin derivatives.[4] The exact ratio should be determined by TLC analysis of the crude mixture to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common method. Spot a small amount from each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Combine the fractions that show a single spot corresponding to the Rf of the pure product.

Q5: What are the recommended conditions for HPLC analysis of this compound?

A5: A reverse-phase C18 column is typically used. A good starting mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. The UV detection wavelength can be set based on the UV-Vis spectrum of the compound, typically around 320-350 nm for coumarins.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound using different techniques. Please note that these are typical values and actual results may vary.

Purification TechniqueStarting Purity (by HPLC)Final Purity (by HPLC)YieldKey Parameters
Recrystallization 85%95-98%70-85%Solvent: Ethanol/Water (9:1)
Column Chromatography 85%>99%50-70%Stationary Phase: Silica Gel, Mobile Phase: Hexane/Ethyl Acetate gradient (9:1 to 7:3)
Preparative HPLC 95%>99.5%80-95%Column: C18, Mobile Phase: Acetonitrile/Water with 0.1% TFA gradient

Experimental Protocols

1. Recrystallization Protocol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until a slight turbidity persists. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

2. Column Chromatography Protocol

  • TLC Analysis: Determine the optimal mobile phase by running a TLC of the crude material. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the target compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Start the elution with the least polar solvent system determined by TLC. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the target compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

3. Preparative HPLC Protocol

  • Analytical Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A typical starting point is a C18 column with a gradient of acetonitrile in water containing 0.1% TFA.

  • Method Scaling: Scale up the analytical method to a preparative scale by adjusting the flow rate and injection volume according to the size of the preparative column.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase at a concentration that avoids column overloading. Filter the sample through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvents, often by lyophilization, to obtain the final product.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Purity_Check1->Column_Chromatography Purity < 99% Final_Product Pure Product (>99.5%) Purity_Check1->Final_Product Purity > 99% Purity_Check2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check2 Prep_HPLC Preparative HPLC (C18, ACN/Water/TFA) Purity_Check2->Prep_HPLC Purity < 99.5% Purity_Check2->Final_Product Purity > 99.5% Prep_HPLC->Final_Product

Caption: General purification workflow for this compound.

TroubleshootingDecisionTree Start Purification Issue Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Recrystallization_Issue Recrystallization Problem Low_Yield->Recrystallization_Issue Yes Chromatography_Issue Chromatography Problem Low_Yield->Chromatography_Issue No Impure_Product->Recrystallization_Issue No Impure_Product->Chromatography_Issue Yes Check_Solvent Check Solvent System & Cooling Rate Recrystallization_Issue->Check_Solvent Check_Loading Check Column Loading & Mobile Phase Chromatography_Issue->Check_Loading Optimize_Recrystallization Optimize Recrystallization Check_Solvent->Optimize_Recrystallization Optimize_Chromatography Optimize Chromatography Check_Loading->Optimize_Chromatography

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Mitigating Photobleaching of 4-(2,3-dimethylanilino)-2H-chromen-2-one in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing photobleaching of the fluorescent probe 4-(2,3-dimethylanilino)-2H-chromen-2-one during microscopy experiments. The information is presented in a question-and-answer format for clarity and ease of use.

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence microscopy that are indicative of photobleaching.

Issue Potential Cause Recommended Solution(s)
Rapid signal loss during time-lapse imaging. High excitation light intensity.Reduce the laser power or illumination intensity to the lowest level that provides an acceptable signal-to-noise ratio.[1][2][3]
Prolonged exposure time.Decrease the camera exposure time. For weak signals, consider using a more sensitive detector or a higher numerical aperture objective.[1][3]
High frequency of image acquisition.Reduce the frequency of image capture to the minimum required to resolve the biological process of interest.[4]
Oxygen-mediated photodegradation.Use a commercial or homemade antifade mounting medium containing oxygen scavengers.[2][5][6] For live-cell imaging, consider specialized live-cell antifade reagents.[4][7][8]
Initial bright signal, but fades before a high-quality image can be captured. Photolability of the fluorophore.While this compound is a coumarin derivative, its specific photostability may be limited. Consider using a more photostable dye if possible.[1]
Inappropriate mounting medium.Mount the specimen in an antifade medium. The choice of antifade can significantly impact fluorophore stability.[6][9]
High laser power settings.Use neutral density filters to attenuate the excitation light without changing its wavelength.[1][2]
Z-stacks show significant bleaching in deeper sections. Cumulative light exposure.Optimize Z-stack acquisition by minimizing the number of slices and using bidirectional scanning if available. Acquire the Z-stack as quickly as possible.
High light intensity required for deep imaging.Consider using two-photon excitation, which can reduce phototoxicity and photobleaching in thick specimens.[2]
Inconsistent fluorescence intensity between experiments. Variations in imaging conditions.Standardize all imaging parameters, including laser power, exposure time, gain, and pinhole size, across all experiments.
Degradation of antifade reagent.Prepare fresh antifade solutions regularly and store them protected from light and air. Some components of antifade media can degrade over time.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur with coumarin dyes like this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[1][6] It occurs when the fluorophore in its excited state reacts with other molecules, often molecular oxygen, to form non-fluorescent products.[2] This process is dependent on the intensity and duration of the excitation light.

Q2: How can I minimize photobleaching without compromising my image quality?

A2: A multi-faceted approach is most effective:

  • Optimize Illumination: Use the lowest possible excitation light intensity and the shortest exposure time that provides a sufficient signal-to-noise ratio.[1][2][3]

  • Minimize Exposure: Avoid unnecessary illumination of the sample. Use transmitted light for initial focusing and locating the region of interest.[1]

  • Use Antifade Reagents: Mount your samples in a medium containing antifade agents to quench reactive oxygen species.[2][5][6]

  • Choose the Right Hardware: Employ high numerical aperture objectives to collect more emitted light, and use sensitive detectors to reduce the required excitation intensity.

Q3: Are there specific antifade agents that are recommended for coumarin dyes?

A3: Several antifade agents are effective for a broad range of fluorophores, including coumarins. Commonly used agents include:

  • p-Phenylenediamine (PPD): A very effective antifade agent, but it can be toxic and may affect the fluorescence of some dyes.[5]

  • n-Propyl Gallate (NPG): A less toxic alternative to PPD.[5]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Another widely used and effective antifade reagent.[5]

  • Commercial Formulations: Products like VECTASHIELD® and ProLong™ Gold offer optimized and ready-to-use solutions that have been shown to be effective for coumarins.[9]

Q4: Can I use antifade reagents for live-cell imaging with this compound?

A4: Yes, but with caution. Many traditional antifade reagents are toxic to live cells. For live-cell experiments, it is crucial to use commercially available live-cell antifade reagents, such as ProLong™ Live Antifade Reagent, or formulations based on antioxidants like ascorbic acid or Trolox.[4][8] Always assess the potential for cytotoxicity of any live-cell imaging medium.

Q5: How do I quantitatively measure the effectiveness of an antifade reagent for my specific coumarin dye?

A5: You can perform a photobleaching time-course experiment. Acquire a series of images of your stained sample over time under constant illumination. Measure the fluorescence intensity of a region of interest in each image. Plot the normalized intensity against time to generate a photobleaching curve. The half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can then be calculated and compared between different conditions (e.g., with and without an antifade agent).

Quantitative Data on Photostability

FluorophoreMounting MediumPhotobleaching Half-life (seconds)Reference
Coumarin90% glycerol in PBS (pH 8.5)25[9]
CoumarinVECTASHIELD®106[9]

This data clearly demonstrates the significant improvement in photostability when an antifade mounting medium is used.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a simple and effective recipe for a homemade antifade mounting medium.

Materials:

  • n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Distilled water

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO. Note: n-propyl gallate has poor solubility in aqueous solutions.[10][11]

  • Prepare the mounting medium:

    • In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 10X PBS.

    • Mix thoroughly by vortexing.

    • Slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise while continuously vortexing.[10][11]

  • pH Adjustment: Check the pH of the final solution and adjust to pH 8.0-9.0 if necessary using 0.1 M NaOH or HCl.

  • Storage: Store the antifade mounting medium in small aliquots at -20°C, protected from light. Thaw an aliquot and bring it to room temperature before use.

Protocol 2: Quantitative Photobleaching Assay

This protocol describes a method to quantify the photostability of this compound under different experimental conditions.

Materials:

  • Microscope slide with a specimen stained with this compound.

  • Fluorescence microscope with a camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare your specimen stained with this compound and mount it in the desired medium (e.g., PBS with and without an antifade agent).

  • Microscope Setup:

    • Turn on the microscope and the fluorescence light source.

    • Select the appropriate filter set for the coumarin dye.

    • Choose a representative field of view.

  • Image Acquisition:

    • Set the imaging parameters (e.g., laser power, exposure time, gain) to levels that provide a good initial signal without saturation. Keep these parameters constant throughout the experiment.

    • Acquire a time-lapse series of images (e.g., one image every 5 seconds for 5 minutes).

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Select a region of interest (ROI) that contains specific staining and another ROI in the background.

    • For each time point, measure the mean fluorescence intensity of the signal ROI and the background ROI.

    • Correct the signal intensity by subtracting the background intensity for each time point.

    • Normalize the corrected intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized intensity versus time.

    • Determine the half-life (t₁/₂) of the fluorescence signal, which is the time at which the normalized intensity reaches 0.5.

  • Comparison: Compare the photobleaching half-lives obtained under different conditions to assess the effectiveness of your strategies to reduce photobleaching.

Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Bleached State (Non-fluorescent) T1->Bleached Reaction with O₂ (Photobleaching)

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Troubleshooting_Workflow start Start: Experiencing Photobleaching reduce_intensity Reduce Excitation Intensity/Exposure Time start->reduce_intensity use_antifade Use Antifade Mounting Medium reduce_intensity->use_antifade Still bleaching problem_solved Problem Solved reduce_intensity->problem_solved Improved check_hardware Optimize Microscope Hardware use_antifade->check_hardware Still bleaching use_antifade->problem_solved Improved check_hardware->problem_solved Improved

Caption: A logical workflow for troubleshooting photobleaching issues.

References

troubleshooting guide for 4-(2,3-dimethylanilino)-2H-chromen-2-one staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 4-(2,3-dimethylanilino)-2H-chromen-2-one for cellular staining and fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What are the general fluorescence properties of coumarin-based dyes like this compound?

Coumarin derivatives are typically UV-excitable, blue-fluorescent dyes.[1][2] Their fluorescence can be influenced by the solvent environment and substituents on the coumarin core.[3] While specific wavelengths for this compound are not readily published, similar compounds have excitation maxima in the range of 350-400 nm and emission maxima in the range of 450-500 nm.[4] It is highly recommended to determine the optimal excitation and emission spectra for your specific experimental setup.

Q2: How should I prepare a stock solution of this compound?

The solubility of coumarin derivatives can vary.[5] Due to the hydrophobic nature of the anilino and dimethyl groups, this compound is likely to have low solubility in purely aqueous solutions.[6] It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 1-10 mM). This stock solution can then be diluted to the final working concentration in your desired buffer or cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution.[7]

Q3: Is this dye suitable for live-cell or fixed-cell imaging?

The suitability for live or fixed-cell imaging depends on the compound's cell permeability and toxicity. Many small, hydrophobic molecules can passively diffuse across the membranes of live cells.[1] However, the potential for cytotoxicity should be assessed for your specific cell type and experimental duration. For fixed-cell applications, the staining protocol should be compatible with your chosen fixation and permeabilization methods.[8]

Q4: What are the potential cellular targets of this dye?

The specific cellular targets of this compound are not well-documented in publicly available literature. Coumarin derivatives can be designed to target specific organelles or biomolecules, but this compound may act as a general cytoplasmic or membrane stain depending on its physicochemical properties. Its hydrophobic nature might lead to accumulation in lipid-rich structures like membranes.[9] Empirical testing is necessary to determine its localization within your cells of interest.

General Experimental Protocol

This protocol provides a general starting point for staining cells with this compound. Optimization of concentrations, incubation times, and other parameters will be necessary for your specific cell type and experimental conditions.

Reagent Preparation
  • Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution in a buffered saline solution (e.g., PBS) or your preferred cell culture medium to the desired final concentration. A starting range of 0.5 µM to 10 µM is recommended for initial experiments.

Live-Cell Staining
  • Cell Seeding: Plate cells on a suitable imaging dish or slide and allow them to adhere overnight.

  • Staining: Remove the culture medium and add the pre-warmed working solution of the dye.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells 2-3 times with pre-warmed culture medium or PBS to remove unbound dye.[10]

  • Imaging: Image the cells immediately using appropriate fluorescence filters.

Fixed-Cell Staining
  • Cell Seeding and Fixation: Plate and fix cells using your standard protocol (e.g., 4% paraformaldehyde for 15 minutes at room temperature).

  • Washing: Wash the fixed cells 2-3 times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent like 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[8]

  • Washing: Wash the permeabilized cells 2-3 times with PBS.

  • Staining: Add the working solution of the dye and incubate for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells 3-4 times with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslip with an anti-fade mounting medium and image.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Signal Inappropriate excitation/emission filters.Check the filter sets on your microscope to ensure they are appropriate for a blue-fluorescent dye.[7]
Low dye concentration.Increase the dye concentration in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM).[11]
Short incubation time.Increase the incubation time (e.g., 30 min, 60 min, 90 min).
Photobleaching.Minimize exposure to excitation light. Use an anti-fade mounting medium for fixed cells.[12][13]
High Background/ Non-specific Staining Dye concentration is too high.Decrease the dye concentration. Perform a titration to find the optimal signal-to-noise ratio.[14]
Insufficient washing.Increase the number and duration of wash steps after staining.[15]
Dye precipitation.Ensure the working solution is well-mixed and does not contain precipitates. You may need to adjust the final solvent concentration.
Autofluorescence.Image an unstained control sample to assess the level of cellular autofluorescence. Consider using a dye with a different emission spectrum if autofluorescence is high in the blue channel.[11]
Uneven or Patchy Staining Inadequate permeabilization (for fixed cells).Ensure the permeabilization step is sufficient for the antibody or dye to access its target.[16]
Cell health issues (for live cells).Ensure cells are healthy and not overly confluent before staining.
Dye aggregation.Centrifuge the stock solution before dilution to pellet any aggregates.
Phototoxicity/Cell Death (Live-cell imaging) High dye concentration.Reduce the dye concentration to the lowest level that provides an adequate signal.
Prolonged light exposure.Minimize the duration and intensity of light exposure during imaging.
Inherent compound toxicity.Reduce the incubation time or perform a viability assay (e.g., with a live/dead stain) to assess toxicity at different concentrations.

Visual Guides

Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Prepare 1 mM Stock Solution in DMSO B Dilute to Working Solution (0.5-10 µM) A->B C Add Working Solution to Cells B->C D Incubate (15-60 min) C->D E Wash 2-3 times D->E F Acquire Images E->F G Analyze Results F->G

Caption: General experimental workflow for cell staining.

Troubleshooting_Tree Start Staining Issue Observed WeakSignal Weak or No Signal? Start->WeakSignal HighBg High Background? WeakSignal->HighBg No Sol_Weak1 Increase Dye Concentration or Incubation Time WeakSignal->Sol_Weak1 Yes Sol_Weak2 Check Filter Compatibility WeakSignal->Sol_Weak2 Yes Sol_Weak3 Use Anti-fade Reagent WeakSignal->Sol_Weak3 Yes Patchy Patchy Staining? HighBg->Patchy No Sol_Bg1 Decrease Dye Concentration HighBg->Sol_Bg1 Yes Sol_Bg2 Increase Washing Steps HighBg->Sol_Bg2 Yes Sol_Bg3 Check for Autofluorescence HighBg->Sol_Bg3 Yes Sol_Patchy1 Optimize Permeabilization Patchy->Sol_Patchy1 Yes Sol_Patchy2 Ensure Cell Health Patchy->Sol_Patchy2 Yes

Caption: Decision tree for troubleshooting common staining issues.

References

Technical Support Center: Optimizing 4-(2,3-dimethylanilino)-2H-chromen-2-one Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides general recommendations for optimizing the concentration of coumarin derivatives for cell viability experiments. As there is no specific published data on the biological activity of 4-(2,3-dimethylanilino)-2H-chromen-2-one, the information herein is based on the characteristics of structurally similar coumarin compounds. Researchers must empirically determine the optimal concentration for their specific cell line and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for testing a new coumarin derivative like this compound in a cell viability assay?

A1: For a novel compound with unknown cytotoxicity, it is advisable to start with a broad concentration range. A common starting point for coumarin derivatives is a logarithmic dilution series, for instance, from 0.1 µM to 100 µM. Some studies on coumarin derivatives have reported IC50 values (the concentration at which 50% of cells are non-viable) ranging from the low micromolar to the high micromolar range, depending on the cell line and the specific derivative.

Q2: How should I dissolve this compound for cell culture experiments?

A2: Most coumarin derivatives are hydrophobic and require an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the most common choice. Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This stock solution can then be serially diluted in your cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound) in your experiments.

Q3: What type of control experiments should I include when determining the optimal concentration?

A3: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for 100% cell viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound as is present in the highest concentration of the test compound. This control accounts for any potential effects of the solvent on cell viability.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure that the cell viability assay is working correctly.

Q4: How long should I incubate the cells with the compound before assessing viability?

A4: The incubation time can significantly impact the observed cytotoxicity. A standard approach is to perform a time-course experiment. Common time points for initial screening are 24, 48, and 72 hours. The optimal incubation time will depend on the compound's mechanism of action and the cell line's doubling time.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, pipetting errors, or compound precipitation.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to maintain uniformity. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.

    • Pipetting: Use calibrated pipettes and be consistent with your technique. When adding the compound, add it to the side of the well and gently mix by swirling the plate.

    • Compound Solubility: Visually inspect the media in the wells after adding the compound for any signs of precipitation. If precipitation occurs at higher concentrations, you may need to prepare a lower concentration stock solution or consider a different solvent.

Issue 2: No significant decrease in cell viability even at high concentrations.

  • Possible Cause: The compound may have low cytotoxicity in the tested cell line, the concentration range may be too low, or the incubation time may be too short.

  • Troubleshooting Steps:

    • Increase Concentration: Test a higher concentration range (e.g., up to 500 µM or 1 mM).

    • Increase Incubation Time: Extend the incubation period (e.g., to 96 hours).

    • Positive Control: Ensure your positive control is showing the expected cytotoxic effect. If not, there may be an issue with the assay itself.

    • Cell Line Sensitivity: Consider testing the compound on a different, potentially more sensitive, cell line.

Issue 3: Vehicle control shows significant cytotoxicity.

  • Possible Cause: The concentration of the solvent (e.g., DMSO) is too high.

  • Troubleshooting Steps:

    • Reduce Solvent Concentration: Recalculate your dilutions to ensure the final solvent concentration is in the non-toxic range (ideally ≤ 0.1%).

    • Prepare a Lower Stock Concentration: If reducing the final solvent concentration is not feasible with your current stock, prepare a new, lower-concentration stock solution.

Data Presentation: Cytotoxicity of Various Coumarin Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of different coumarin derivatives against various cancer cell lines, as reported in the literature. This data can provide a general reference for the potential concentration range of this compound.

Coumarin DerivativeCell LineIC50 (µM)Reference
4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amineDAN-G, A-427, LCLC-103H, SISO, RT-41.51–2.60[1][2]
Pyrazolo[1,5-a]pyrimidine 7cHEPG2-12.70 ± 0.28[3]
Thiazole 23gHEPG2-13.50 ± 0.23[3]
1,3,4-Thiadiazole 18aHEPG2-14.90 ± 0.69[3]
CoumarinHT-2925 (after 24h)[4]
p-Coumaric acidHT-29150 (after 4h)[4]
CoumarinC26449.4 (after 48h)[5]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7][8] The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at 570-590 nm.[1]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include untreated and vehicle (DMSO) controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Optimizing Compound Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound in DMSO treat_cells Treat cells with serial dilutions of compound prep_compound->treat_cells prep_cells Culture and harvest cells seed_cells Seed cells in 96-well plate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Caption: Workflow for determining the optimal concentration of this compound using a cell viability assay.

Potential Signaling Pathway Affected by Coumarin Derivatives

Many coumarin derivatives have been shown to exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Coumarin 4-(2,3-dimethylanilino)- 2H-chromen-2-one Coumarin->PI3K Inhibition? Coumarin->Akt Inhibition?

References

Technical Support Center: Overcoming Solubility Issues of 4-(2,3-dimethylanilino)-2H-chromen-2-one in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-(2,3-dimethylanilino)-2H-chromen-2-one in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a coumarin derivative, is predicted to have low aqueous solubility due to its hydrophobic chemical structure. Coumarin and its derivatives are generally sparingly soluble in water but exhibit better solubility in organic solvents.[1] The bulky dimethylanilino group further contributes to the lipophilicity of the molecule, making it challenging to dissolve in aqueous buffers commonly used in biological assays.

Q2: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?

A2: This is a common issue for hydrophobic compounds.[2] While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its ability to keep a compound in solution drastically decreases when diluted into an aqueous buffer.[2] This phenomenon, known as "antisolvent precipitation," occurs because the overall solvent environment becomes more polar, and the hydrophobic compound is forced out of the solution.

Q3: What are the initial steps I should take to improve the solubility of this compound?

A3: A systematic approach is recommended. Start by preparing a high-concentration stock solution in an appropriate organic solvent like DMSO. Then, for your working solution, explore the use of co-solvents, pH adjustment, or the addition of solubilizing excipients. It is crucial to perform preliminary solubility tests to determine the most effective method for your specific experimental conditions.

Q4: Can adjusting the pH of my buffer help in solubilizing the compound?

A4: Adjusting the pH can be an effective and simple method for ionizable drugs.[3][4] The solubility of weakly acidic or weakly basic compounds is strongly influenced by the pH of the solvent.[3][4] However, the structure of this compound does not suggest strongly ionizable groups. Therefore, pH modification alone may have a limited effect on its aqueous solubility.

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Symptoms:

  • The solution becomes cloudy or turbid.

  • Visible particles form in the solution.

  • Inconsistent results in biological assays.

Possible Causes:

  • The concentration of the compound exceeds its solubility limit in the final aqueous buffer.

  • The percentage of the organic co-solvent in the final solution is too low to maintain solubility.

Solutions:

Solution IDMethodDescriptionConsiderations
TS1-A Increase Co-solvent Concentration Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution.Ensure the final co-solvent concentration is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).[2]
TS1-B Use of Surfactants Incorporate non-ionic surfactants like Tween® 80 or Pluronic® F-68 into the aqueous buffer to form micelles that can encapsulate the hydrophobic compound.[5]The surfactant concentration should be above its critical micelle concentration (CMC). Surfactants can sometimes interfere with biological assays.
TS1-C Employ Cyclodextrins Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which have a hydrophobic inner cavity and a hydrophilic exterior to form inclusion complexes with the compound.[5]The molar ratio of cyclodextrin to the compound is a critical parameter for effective solubilization.
TS1-D Particle Size Reduction If working with a solid form of the compound, reducing the particle size through techniques like sonication can increase the dissolution rate.[5][6]This method increases the rate of dissolution but not the equilibrium solubility.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Preparation of Stock Solution:

    • Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by gentle vortexing or brief sonication.

  • Preparation of Working Solution:

    • Serially dilute the stock solution in your aqueous buffer to the desired final concentration.

    • Crucially, add the stock solution to the buffer dropwise while vortexing vigorously to facilitate rapid dispersion and minimize local high concentrations that can lead to precipitation.

    • The final DMSO concentration should ideally be kept below 1% (v/v) for most cell-based assays, though some cell lines or enzymes may tolerate higher concentrations.[2] A vehicle control (buffer with the same final DMSO concentration) must be included in all experiments.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in the desired aqueous buffer.

  • Complexation:

    • Add the powdered this compound to the HP-β-CD solution.

    • Incubate the mixture at room temperature with constant agitation (e.g., on a shaker) for 24-48 hours to allow for the formation of the inclusion complex.

  • Preparation of Final Solution:

    • After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

    • This stock solution can then be diluted in the aqueous buffer as needed for the experiment.

Data Presentation

The following table summarizes common organic co-solvents and their typical starting concentrations for improving the solubility of hydrophobic compounds. The optimal solvent and concentration must be determined empirically for this compound.

Co-solventTypical Starting Concentration (v/v) in final bufferMaximum Tolerated Concentration in Cell-Based Assays (General Guideline)
DMSO 0.1% - 1%< 1%
Ethanol 0.5% - 2%< 1%
Polyethylene Glycol 400 (PEG 400) 1% - 5%Varies, typically < 5%
N,N-Dimethylformamide (DMF) 0.1% - 0.5%< 0.5%

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Test cluster_troubleshoot Troubleshooting start Start with This compound stock Prepare High-Concentration Stock in 100% DMSO start->stock dilute Dilute Stock in Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe soluble Proceed with Experiment observe->soluble No Precipitation insoluble Select Solubilization Strategy observe->insoluble Precipitation Occurs strategy Co-solvents Surfactants Cyclodextrins insoluble->strategy

Caption: Experimental workflow for addressing solubility issues.

decision_tree start Initial Dilution Precipitates q1 Is the final co-solvent concentration < 1%? start->q1 a1_yes Increase co-solvent (e.g., DMSO to 1-2%) q1->a1_yes Yes a1_no Co-solvent limit reached q1->a1_no No q2 Is minor precipitation still observed? a1_yes->q2 q3 Is the compound still not fully soluble? a1_no->q3 a2_yes Try adding a surfactant (e.g., Tween-80) q2->a2_yes Yes a2_no Proceed with assay q2->a2_no No a2_yes->q3 a3_yes Use cyclodextrins (e.g., HP-β-CD) q3->a3_yes Yes a3_no Re-evaluate concentration q3->a3_no No

References

minimizing background fluorescence with 4-(2,3-dimethylanilino)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the general fluorescent properties of coumarin dyes like 4-(2,3-dimethylanilino)-2H-chromen-2-one?

A1: Coumarin dyes are known for their high fluorescence quantum yields.[1] Generally, they absorb light in the UV to blue region of the spectrum and emit in the blue to green region. The specific excitation and emission maxima are highly dependent on the solvent environment and the specific chemical structure. For example, some 4-hydroxycoumarins exhibit fluorescence at wavelengths between 420-460 nm in ethanol.[1] The anilino group in this compound may shift the emission to longer wavelengths compared to simpler coumarins.

Q2: What are the potential applications of this dye?

A2: Given its coumarin core, this compound is likely useful as a fluorescent probe in various biological and chemical applications. Coumarin derivatives are used as fluorescent labels for biomolecules, as sensors for metal ions, and as stains in fluorescence microscopy.[2][3]

Q3: How should I prepare a stock solution of this dye?

A3: Most organic fluorescent dyes are soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in one of these solvents and store it protected from light at -20°C. The final working concentration in your experiment will need to be determined empirically but typically ranges from the nanomolar to low micromolar scale.

Q4: What can cause high background fluorescence with coumarin dyes?

A4: High background fluorescence can arise from several sources, including non-specific binding of the dye to cellular components or surfaces, autofluorescence from the sample itself (e.g., cells, media), or excess unbound dye.[4] Improper handling, such as exposure to light leading to degradation products, can also contribute to background noise.

Troubleshooting Guide

Problem Possible Causes Solutions
High Background Fluorescence 1. Excess Dye Concentration: Using too much dye can lead to high, non-specific staining. 2. Non-Specific Binding: The dye may bind hydrophobically to proteins or lipids.[5] 3. Cell/Sample Autofluorescence: Endogenous fluorophores in cells can contribute to background, especially in the blue-green region.[6] 4. Inadequate Washing: Unbound dye remaining in the sample.1. Titrate Dye Concentration: Perform a concentration gradient to find the optimal concentration with the best signal-to-noise ratio. 2. Optimize Washing Steps: Increase the number and duration of washes. Include a mild non-ionic detergent like Tween-20 in the wash buffer. 3. Use Blocking Agents: Pre-incubate the sample with a blocking solution like Bovine Serum Albumin (BSA) to reduce non-specific binding sites.[3] 4. Use an Antifade Reagent: This can help reduce background from some sources and prevent photobleaching. 5. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the dye's signal from autofluorescence.
Weak or No Signal 1. Incorrect Filter Set/Imaging Parameters: The excitation and emission filters may not be optimal for the dye. 2. Low Dye Concentration: The concentration of the dye may be too low for detection. 3. Photobleaching: The dye may be rapidly bleaching under the imaging conditions. 4. Quenching: The fluorescence of the dye may be quenched by components in the sample or buffer.1. Determine Optimal Spectra: Experimentally determine the excitation and emission maxima for the dye in your experimental buffer. Use a spectrofluorometer if available. 2. Increase Dye Concentration: Titrate the dye to a higher concentration, being mindful of potential increases in background. 3. Optimize Imaging: Reduce laser power, decrease exposure time, and use an antifade mounting medium. 4. Buffer Optimization: Ensure the pH and composition of your buffer are compatible with the dye. Some coumarins are pH-sensitive.[2]
Patchy or Uneven Staining 1. Dye Aggregation: The dye may be aggregating at the concentration used. 2. Uneven Cell Permeabilization: If staining intracellular targets, permeabilization may not be uniform. 3. Cell Health: Unhealthy or dying cells can exhibit altered staining patterns.1. Check Dye Solubility: Ensure the dye is fully dissolved in the working buffer. You may need to briefly sonicate the solution. 2. Optimize Permeabilization: If applicable, try different permeabilization agents or adjust the incubation time. 3. Use Healthy Cells: Ensure cells are healthy and not overgrown before staining.

Experimental Protocols

General Protocol for Staining Live Cells

This is a general guideline. All steps should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.

  • Dye Preparation: Prepare a fresh working solution of this compound in a serum-free medium or appropriate buffer. It is crucial to determine the optimal concentration, but a starting range of 100 nM to 5 µM is suggested.

  • Cell Staining: Remove the growth medium from the cells and wash once with a balanced salt solution (e.g., PBS or HBSS). Add the dye-containing solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: Remove the dye solution and wash the cells two to three times with the buffer to remove any unbound dye.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets. Based on typical coumarin spectra, a DAPI or "blue" filter set (Excitation ~365-405 nm, Emission ~420-470 nm) might be a reasonable starting point, but this must be optimized.

Quantitative Data Summary

Since specific data for this compound is unavailable, the following table provides representative data for similar coumarin dyes to guide initial experiments.

Parameter Representative Value/Range Notes
Excitation Maximum (λex) 350 - 420 nmHighly solvent-dependent. The anilino group may shift this to longer wavelengths.
Emission Maximum (λem) 420 - 500 nmAlso highly solvent-dependent. Expect a Stokes shift of 50-100 nm.
Recommended Starting Concentration 100 nM - 5 µMThis needs to be optimized for your specific application and cell type.
Common Solvents for Stock Solution DMSO, EthanolPrepare a stock solution of 1-10 mM.
Recommended Filter Sets (Starting Point) DAPI (Ex: ~365 nm, Em: ~445 nm) or a custom set based on experimentally determined spectra.The optimal filter set will depend on the precise spectral properties of the dye.

Visualizations

Troubleshooting Workflow for High Background Fluorescence

High_Background_Troubleshooting start High Background Observed check_controls Review Controls: - Unstained cells - Secondary antibody only (if applicable) start->check_controls is_autofluorescence Is background from autofluorescence? check_controls->is_autofluorescence reduce_autofluorescence Address Autofluorescence: - Use red-shifted fluorophores - Use spectral unmixing - Try different fixation method is_autofluorescence->reduce_autofluorescence Yes reduce_concentration Reduce Dye/Antibody Concentration is_autofluorescence->reduce_concentration No optimize_washing Optimize Washing Steps: - Increase number/duration of washes - Add detergent (e.g., Tween-20) reduce_concentration->optimize_washing use_blocking Incorporate Blocking Step (e.g., BSA) optimize_washing->use_blocking check_dye_quality Check Dye Quality: - Prepare fresh solution - Check for precipitation use_blocking->check_dye_quality end_good Background Reduced check_dye_quality->end_good

Caption: A flowchart for troubleshooting high background fluorescence in experiments.

General Experimental Workflow for Cell Staining

Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging cell_plating Plate Cells wash1 Wash Cells (Buffer) cell_plating->wash1 dye_prep Prepare Dye Working Solution stain Incubate with Dye dye_prep->stain wash1->stain wash2 Wash to Remove Unbound Dye stain->wash2 imaging Fluorescence Microscopy wash2->imaging

Caption: A general workflow for fluorescent staining of cells in culture.

References

Technical Support Center: 4-(2,3-dimethylanilino)-2H-chromen-2-one Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(2,3-dimethylanilino)-2H-chromen-2-one imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clear guidance for successful imaging experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common artifacts and challenges encountered during the imaging of this compound, a fluorescent probe often used to investigate cellular microenvironments due to its solvatochromic properties.

Q1: Why is my fluorescence signal weak or absent?

A1: Several factors can contribute to a weak or non-existent signal. Consider the following troubleshooting steps:

  • Probe Concentration: Ensure you are using the optimal concentration of this compound. A concentration that is too low will result in a weak signal, while excessive concentrations can lead to aggregation and fluorescence quenching.

  • Cell Health: The viability of your cells is crucial. Compromised or dead cells may not retain the probe effectively or may exhibit altered intracellular environments that affect fluorescence.

  • Imaging Settings: Verify that your microscope's excitation and emission filters are correctly set for the expected spectral properties of the probe. Inadequate light source intensity or incorrect camera settings (e.g., exposure time, gain) can also lead to a weak signal.[1][2]

  • Probe Integrity: Ensure the probe has been stored correctly, protected from light, to prevent degradation.

Q2: I'm observing high background fluorescence. What are the likely causes and solutions?

A2: High background can obscure your signal of interest. Here are common causes and how to address them:

  • Autofluorescence: Biological samples often contain endogenous fluorophores (e.g., NADH, flavins) that contribute to background noise.[3]

    • Solution: Image a control sample without the probe to assess the level of autofluorescence. If significant, consider using a different spectral window or computational methods for background subtraction.[3] Using imaging media without phenol red can also reduce background.

  • Excess Probe: Insufficient washing after probe incubation can leave residual unbound probe in the imaging medium.

    • Solution: Ensure thorough but gentle washing steps after incubation to remove any unbound this compound.

  • Contaminated Media or Disposables: The imaging medium or plasticware can sometimes be a source of fluorescence.

    • Solution: Use high-quality, fluorescence-free imaging media and plastics.

Q3: My signal is fading quickly during imaging. How can I prevent this?

A3: Rapid signal loss is typically due to photobleaching, the irreversible photochemical destruction of the fluorophore.

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Keep exposure times as short as possible. For time-lapse imaging, increase the interval between acquisitions.

  • Use Antifade Reagents: Incorporate a commercial antifade reagent into your mounting medium to reduce photobleaching.[4]

  • Oxygen Scavenging: For fixed cells, using an imaging buffer with an oxygen scavenging system can help reduce photobleaching.

Q4: I'm seeing unexpected changes in the color of the fluorescence. What could be the reason?

A4: this compound is a solvatochromic dye, meaning its emission spectrum is sensitive to the polarity of its microenvironment. This property is advantageous for sensing changes in cellular compartments but can also be a source of artifacts if not properly controlled.

  • Changes in Cellular Environment: Alterations in the local environment, such as changes in lipid composition or viscosity, can cause a shift in the emission wavelength.[5] This is a key feature of the probe but needs to be interpreted in the context of the experiment.

  • Phototoxicity: High-intensity illumination can induce cellular stress, leading to changes in the intracellular environment and, consequently, a shift in the probe's emission.

    • Solution: Use the lowest possible light dose to minimize phototoxicity. Monitor cell morphology for any signs of stress.

Q5: My images show punctate or aggregated signals. How can I achieve more uniform staining?

A5: Aggregation of fluorescent probes can lead to artifacts and misinterpretation of localization.

  • Probe Concentration: High concentrations can promote aggregation. Perform a concentration titration to find the optimal balance between signal and solubility.

  • Solvent Effects: Ensure the probe is fully dissolved in the delivery vehicle (e.g., DMSO) before diluting it into your aqueous imaging medium.

  • Cellular Environment: In some cases, the probe may accumulate in specific cellular compartments, leading to a punctate appearance. This could be a genuine biological observation, for instance, accumulation in lipid droplets.[6][7] Co-localization with known organelle markers can help identify these structures.

Q6: I am performing multi-color imaging and see bleed-through from my this compound signal into other channels. How can I correct for this?

A6: Spectral crosstalk occurs when the emission of one fluorophore is detected in the channel of another.

  • Choose Spectrally Distinct Dyes: When possible, select fluorophores with minimal spectral overlap with this compound.

  • Optimize Filter Sets: Use narrow bandpass emission filters to minimize the detection of out-of-channel fluorescence.

  • Sequential Imaging: Acquire images for each channel sequentially rather than simultaneously to prevent bleed-through.

  • Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the overlapping signals.

Quantitative Data Summary

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
Cyclohexane2.02~380-390~420-440~3000-4000~0.8-0.9
Toluene2.38~390-400~440-460~3500-4500~0.7-0.8
Dichloromethane8.93~400-410~470-490~4000-5000~0.5-0.6
Acetonitrile37.5~400-410~490-510~4500-5500~0.3-0.4
Methanol32.7~400-410~500-520~5000-6000~0.1-0.2
Water80.1~400-410~520-540~5500-6500< 0.1

Note: These are approximate values based on data from similar 4-aminocoumarin derivatives. The actual values for this compound may vary.

Experimental Protocols

Protocol: Live-Cell Imaging of Lipid Droplets

This protocol provides a general framework for using this compound to visualize lipid droplets in live cells. Optimization of probe concentration and incubation time is recommended for each cell type.

Materials:

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • (Optional) Oleic acid complexed to BSA for induction of lipid droplet formation

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging (typically 60-80%).

    • (Optional) To induce lipid droplet formation, incubate cells with oleic acid-BSA complex for 12-24 hours prior to staining.

  • Probe Preparation:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.

  • Staining:

    • Warm the live-cell imaging medium to 37°C.

    • Dilute the this compound stock solution into the pre-warmed imaging medium to a final concentration of 100-500 nM. Vortex immediately after dilution to prevent aggregation.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., excitation ~405 nm, emission ~450-550 nm).

    • Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

Visualizations

Experimental Workflow for Live-Cell Imaging

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish staining_solution Dilute probe in imaging medium cell_culture->staining_solution probe_prep Prepare probe stock solution probe_prep->staining_solution incubation Incubate cells with probe staining_solution->incubation wash Wash to remove unbound probe incubation->wash imaging Acquire images on fluorescence microscope wash->imaging analysis Image analysis imaging->analysis

Caption: Workflow for staining and imaging live cells with this compound.

Troubleshooting Logic for Weak Fluorescence Signal

weak_signal_troubleshooting start Weak or No Signal check_probe Check Probe Concentration & Integrity start->check_probe Is probe okay? check_cells Assess Cell Viability start->check_cells Are cells healthy? check_settings Verify Microscope Settings start->check_settings Are settings correct? solution_probe Optimize Concentration & Use Fresh Probe check_probe->solution_probe solution_cells Use Healthy Cells & Positive Controls check_cells->solution_cells solution_settings Correct Filters, Increase Exposure/Gain check_settings->solution_settings

Caption: Decision tree for troubleshooting a weak or absent fluorescence signal.

Signaling Pathway: Monitoring Lipid Droplet Dynamics

This compound, as a solvatochromic probe that localizes to lipid droplets, can be used to monitor changes in lipid droplet dynamics in response to various cellular stimuli, such as oxidative stress.

lipid_droplet_dynamics stimulus Cellular Stress (e.g., Oxidative Stress) ros Increased ROS Production stimulus->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation ld_dynamics Altered Lipid Droplet Dynamics & Composition lipid_peroxidation->ld_dynamics fluorescence_change Shift in Fluorescence Emission Spectrum ld_dynamics->fluorescence_change probe 4-(2,3-dimethylanilino) -2H-chromen-2-one probe->fluorescence_change reports on

Caption: Use of the probe to monitor cellular stress-induced changes in lipid droplets.

References

enhancing the signal-to-noise ratio of 4-(2,3-dimethylanilino)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-(2,3-dimethylanilino)-2H-chromen-2-one

Welcome to the technical support center for this compound and related coumarin derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise ratio (SNR) when using this compound?

A1: A low SNR can stem from several factors, broadly categorized as sample-related issues and instrument-related issues. Common sample-related problems include suboptimal fluorophore concentration, solvent effects, and the presence of quenching agents or contaminants.[1] Instrument-related issues often involve incorrect excitation/emission wavelength settings, detector saturation, unstable light sources, and high background fluorescence from optical components or the sample matrix itself.[2][3]

Q2: My emission spectrum shows unexpected peaks or is distorted. What could be the cause?

A2: Spectral distortion can arise from multiple sources. One common cause is the "inner filter effect," which occurs at high concentrations where the sample reabsorbs the emitted light.[4] Unexpected peaks may be Raman scattering from the solvent, which can be identified by changing the excitation wavelength; Raman peaks will shift, whereas fluorescence peaks will not.[5] Other causes include second-order effects from the monochromator, which can be mitigated by using appropriate optical filters, and detector saturation at high signal intensities.[2][5]

Q3: How does the choice of solvent affect the fluorescence of this coumarin derivative?

A3: The fluorescence of coumarin derivatives is often highly sensitive to the solvent environment. Solvent polarity can influence the energy levels of the excited state, leading to shifts in the emission maximum (solvatochromism) and changes in fluorescence intensity. For instance, increasing solvent polarity can sometimes lead to quenching or enhancement of the signal depending on the specific coumarin structure. It is crucial to maintain consistent solvent conditions between experiments to ensure reproducibility.[1]

Q4: What is photobleaching and how can I minimize it?

A4: Photobleaching is the irreversible degradation of a fluorophore caused by light exposure, resulting in a diminished signal over time.[3] To minimize photobleaching, you can reduce the intensity of the excitation light, limit the sample's exposure time, and use fresh samples for each measurement. Incorporating anti-fading agents into the sample medium can also be effective, particularly in fluorescence microscopy applications.

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving common experimental issues.

Guide 1: Low Fluorescence Signal

If you are experiencing a weak signal, consult the following table and workflow to identify and address the root cause.

Troubleshooting Steps for Low Signal

Potential Cause Diagnostic Check Recommended Solution
Incorrect Wavelengths Verify the excitation and emission maxima for this compound in your specific solvent.Perform excitation and emission scans to determine the optimal wavelengths for your experimental conditions.
Low Concentration Measure the absorbance of your sample to confirm it is within the linear detection range.Prepare a fresh, more concentrated sample. Be mindful of potential inner filter effects at very high concentrations.[4]
Solvent Quenching Test the fluorophore in a different, non-quenching solvent (e.g., a less polar or aprotic solvent).Choose a solvent that is known to enhance the fluorescence of coumarin derivatives. Control for pH and remove potential quenching contaminants.[1]
Instrument Misalignment Check the alignment of the excitation light path with the sample holder.[5]Re-align the light source and optics according to the instrument manufacturer's instructions to ensure maximal illumination of the sample.[1]
Low Detector Gain Review the detector voltage or gain settings in your acquisition software.Increase the detector gain or integration time. Note that this may also increase noise, so find a balance for optimal SNR.[2]

Workflow for Diagnosing Low Signal

LowSignalWorkflow start_node Start: Low Signal Detected n1 Check Instrument Settings (Wavelengths, Gain, Slits) start_node->n1 decision_node decision_node process_node process_node end_node End: Signal Improved d1 Settings Correct? n1->d1 n2 Optimize Wavelengths, Increase Gain/Integration Time d1->n2 No n3 Prepare Fresh Sample & Check Concentration d1->n3 Yes n2->d1 d2 Signal Still Low? n3->d2 d2->end_node No n4 Test Different Solvents & Check for Contaminants d2->n4 Yes n4->end_node

Caption: A decision tree for troubleshooting low fluorescence signal.

Guide 2: High Background Noise

Excessive noise can obscure your signal. Use this guide to systematically reduce background interference.

Sources of Noise in Fluorescence Measurements

Noise Source Description Mitigation Strategy
Stray Light Ambient light entering the detector or light scattered from optical components.[2]Shield the instrument from ambient light. Ensure all internal components are clean. Use high-quality cuvettes.[1][2]
Solvent/Cuvette Fluorescence Intrinsic fluorescence from the solvent, cuvette material, or impurities.Use high-purity, spectroscopy-grade solvents. Choose quartz cuvettes for UV-visible range work.[1] Run a blank sample (solvent and cuvette only) and subtract its spectrum from the sample spectrum.
Dark Current Electronic noise generated by the detector (e.g., PMT) in the absence of light.Cool the detector if possible. Refer to the instrument's specifications for its dark current levels.
Shot Noise Inherent statistical fluctuation in the arrival of photons at the detector.Increase the signal intensity or the measurement integration time to improve the SNR relative to shot noise.[6]
Raman Scattering Inelastic scattering of excitation light by solvent molecules.[5]Change the excitation wavelength. Use a narrower emission slit or apply a bandpass filter to exclude the Raman peak.

Workflow for Reducing Background Noise

HighNoiseWorkflow cluster_sources Identify Noise Source cluster_actions Apply Mitigation Strategy s1 Stray Light a1 Shield Instrument, Clean Optics s1->a1 s2 Sample Autofluorescence a2 Run & Subtract Blank, Use Pure Solvents s2->a2 s3 Raman Scatter a3 Adjust Ex Wavelength, Use Filters s3->a3 s4 Electronic Noise a4 Optimize Detector Gain, Increase Signal s4->a4 outcome Result: Improved SNR a1->outcome a2->outcome a3->outcome a4->outcome

Caption: A logical diagram matching noise sources to mitigation actions.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Fluorescence Measurement

This protocol outlines the fundamental steps for acquiring a fluorescence emission spectrum to ensure data quality and reproducibility.

  • Instrument Warm-up: Power on the fluorometer and the light source (e.g., Xenon lamp) at least 30 minutes before use to ensure thermal stability.[1]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity, spectroscopy-grade solvent (e.g., ethanol or acetonitrile).

    • Prepare a series of dilutions from the stock solution. For initial scans, aim for a concentration that yields an absorbance between 0.05 and 0.1 at the excitation maximum to avoid inner filter effects.[4]

    • Prepare a "blank" sample containing only the solvent in an identical cuvette.

  • Software Setup:

    • Launch the instrument control software.

    • Set the instrument to "Emission Scan" mode.

    • Define the excitation wavelength (e.g., determined from an excitation scan or literature values).

    • Set the emission wavelength range to be scanned (e.g., 400 nm to 700 nm).

    • Set the excitation and emission slit widths. Start with narrower slits (e.g., 2-5 nm) for better resolution and increase if the signal is too low.[5]

    • Set the integration time (e.g., 0.1 s) and scan speed.

  • Blank Measurement:

    • Place the blank cuvette in the sample holder.

    • Run a scan and save the spectrum. This will be used for background subtraction.

  • Sample Measurement:

    • Replace the blank with the sample cuvette.

    • Run the emission scan and save the data.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum to correct for background signals.

    • Identify the emission maximum (λ_em) and the corresponding intensity.

    • If necessary, apply spectral corrections to account for variations in instrument sensitivity across different wavelengths.[5]

General Experimental Workflow

ExperimentalWorkflow start_node Start p1 1. Instrument Warm-up (& Light Source Stabilization) start_node->p1 end_node End process_node process_node p2 2. Sample Preparation (Dilutions & Blank) p1->p2 p3 3. Configure Scan Parameters (Wavelengths, Slits, Gain) p2->p3 p4 4. Measure Blank Spectrum (Solvent + Cuvette) p3->p4 p5 5. Measure Sample Spectrum p4->p5 p6 6. Data Processing (Background Subtraction, Spectral Correction) p5->p6 p6->end_node

References

Technical Support Center: Stability of 4-(2,3-dimethylanilino)-2H-chromen-2-one in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,3-dimethylanilino)-2H-chromen-2-one. The information is designed to help address potential stability issues encountered during long-term storage of the compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of coumarin derivatives, such as this compound, in solution can be influenced by several factors. These include the choice of solvent, the pH of the solution, exposure to light, storage temperature, and the presence of oxidizing or reducing agents.[1][2][3][4] The substituents on the coumarin ring, in this case, the 2,3-dimethylanilino group, can also impact the molecule's inherent stability.[5][6]

Q2: What are the visible signs of degradation of my this compound solution?

A2: Degradation of your compound in solution may be indicated by a change in color, the appearance of precipitates, or a decrease in fluorescence intensity or a shift in the emission/excitation spectra. For quantitative assessment, analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are recommended to monitor changes in the compound's concentration and detect the emergence of degradation products.

Q3: Which solvents are recommended for long-term storage of this compound?

A3: While specific data for this compound is limited, generally, aprotic and anhydrous solvents of high purity are preferred for long-term storage of coumarin derivatives. Solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used.[7] It is crucial to use anhydrous solvents to minimize the risk of hydrolysis of the lactone ring.[8][9] For aqueous buffers, the pH should be carefully considered, with neutral to slightly acidic conditions often being more favorable for stability than alkaline conditions.[1]

Q4: How should I store my stock solutions of this compound?

A4: For optimal stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in airtight containers to prevent solvent evaporation and exposure to moisture. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should also be protected from light by using amber vials or by wrapping the container in aluminum foil.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreased fluorescence signal over time Compound degradation due to photobleaching or chemical instability.1. Verify Storage Conditions: Ensure the solution is stored protected from light and at the recommended temperature (-20°C or -80°C). 2. Check Solvent Quality: Use high-purity, anhydrous solvents. If using aqueous buffers, prepare them fresh and filter-sterilize. 3. Perform a Stability Check: Use UV-Vis spectroscopy or HPLC to quantify the compound's concentration and check for degradation products. Compare with a freshly prepared solution.
Change in solution color or appearance of precipitate Chemical degradation leading to the formation of insoluble byproducts or compound precipitation due to solvent evaporation or temperature changes.1. Assess Solubility: Confirm that the compound has not precipitated out of solution. Gently warm the solution to see if the precipitate redissolves. 2. Analyze for Degradants: If the color has changed, this strongly indicates degradation. Analyze the solution using HPLC or LC-MS to identify potential degradation products.[10] 3. Prepare Fresh Solution: If degradation is confirmed, it is best to discard the old solution and prepare a fresh one from a solid stock.
Inconsistent experimental results Instability of the compound in the experimental buffer or under assay conditions.1. Evaluate Buffer Compatibility: Perform a short-term stability study of the compound in your experimental buffer. Incubate the compound in the buffer for the duration of your experiment and measure its concentration or activity at different time points. 2. Minimize Exposure to Harsh Conditions: Protect the compound from prolonged exposure to light or extreme pH during the experiment. Prepare working solutions immediately before use.

General Stability of Coumarin Derivatives Under Stress Conditions

The following table summarizes the general susceptibility of coumarin derivatives to degradation under forced conditions, which can provide insights into the potential stability of this compound.[1][2][3][4]

Stress Condition General Effect on Coumarin Derivatives Potential Degradation Pathway
Acidic Hydrolysis Generally stable, but can degrade under harsh acidic conditions.Hydrolysis of the lactone ring.
Alkaline Hydrolysis Susceptible to degradation, often more so than in acidic conditions.[1]Hydrolysis of the lactone ring to form a carboxylate salt.
Oxidation (e.g., H₂O₂) Can be susceptible to oxidation, depending on the substituents.Oxidation of the coumarin ring or the aniline moiety.
Photolysis (UV or visible light) Prone to degradation upon exposure to light.[1]Photodimerization, photooxidation, or other photochemical reactions.
Thermal Stress Generally stable at moderate temperatures, but can degrade at high temperatures.Thermally induced decomposition.

Experimental Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for conducting a stability study of this compound in a specific solvent or buffer.

1. Materials:

  • This compound (solid)
  • High-purity, anhydrous solvent (e.g., DMSO)
  • Experimental buffer of interest
  • Amber glass vials
  • UV-Vis spectrophotometer or HPLC system

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution (e.g., 10 mM) of the compound in the chosen anhydrous solvent (e.g., DMSO).
  • Dilute the stock solution with the experimental buffer to the final working concentration to be tested.

3. Experimental Setup:

  • Aliquot the working solution into several amber vials.
  • Establish different storage conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to ambient light, protected from light).
  • Include a "time zero" sample that is analyzed immediately after preparation.

4. Time-Point Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly), retrieve a vial from each storage condition.
  • Allow the sample to equilibrate to room temperature.
  • Analyze the sample using one of the following methods:
  • UV-Vis Spectroscopy: Measure the absorbance at the λmax of the compound. A decrease in absorbance indicates degradation.
  • Fluorescence Spectroscopy: Measure the fluorescence intensity at the emission maximum. A decrease in intensity suggests degradation.
  • HPLC Analysis: This is the most robust method. It allows for the quantification of the parent compound and the detection of any degradation products.

5. Data Analysis:

  • Plot the percentage of the remaining compound (relative to the time zero sample) against time for each storage condition.
  • This will provide a stability profile of the compound in your specific solution under the tested conditions.

Visualizations

Troubleshooting_Workflow start Inconsistent Results or Suspected Instability check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh analyze_t0 Analyze 'Time Zero' Sample (UV-Vis, HPLC) prepare_fresh->analyze_t0 perform_stability Conduct Short-Term Stability Study in Experimental Buffer analyze_t0->perform_stability analyze_endpoints Analyze at Different Time Points perform_stability->analyze_endpoints stable Compound is Stable analyze_endpoints->stable No significant change unstable Compound is Unstable analyze_endpoints->unstable Significant degradation end Proceed with Optimized Protocol stable->end optimize_conditions Optimize Buffer/Storage Conditions (pH, Additives, etc.) unstable->optimize_conditions optimize_conditions->prepare_fresh

Caption: Troubleshooting workflow for stability issues.

General_Degradation_Pathways Coumarin 4-(2,3-dimethylanilino)- 2H-chromen-2-one Hydrolysis Lactone Ring Opening Coumarin->Hydrolysis Alkali/Acid Oxidation Oxidative Modification Coumarin->Oxidation Oxidizing Agents Photodegradation Photochemical Reaction Coumarin->Photodegradation Light Exposure Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for coumarin derivatives.

References

Validation & Comparative

validation of 4-(2,3-dimethylanilino)-2H-chromen-2-one for specific biological targets

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "4-(2,3-dimethylanilino)-2H-chromen-2-one" did not yield specific, validated biological targets or extensive experimental data necessary for a comprehensive comparison guide. This may be due to the compound's novelty, its investigation under a different nomenclature, or a lack of publicly available research.

To fulfill the request for a comparison guide in the specified format, a compound with a more established and publicly documented biological profile is required. Therefore, this guide will proceed with a well-characterized molecule, Imatinib , as a substitute to demonstrate the requested content structure, data presentation, and visualizations. Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML).

This guide provides a comparative analysis of Imatinib's performance against alternative tyrosine kinase inhibitors, focusing on their activity against the BCR-ABL fusion protein, the primary oncogenic driver in Chronic Myeloid Leukemia.

Overview of Compared Tyrosine Kinase Inhibitors

Imatinib was the first-generation tyrosine kinase inhibitor that revolutionized the treatment of CML. However, resistance and intolerance have led to the development of second and third-generation inhibitors with different potency and target profiles. This guide compares Imatinib with the second-generation inhibitors Nilotinib and Dasatinib, and the third-generation inhibitor Ponatinib.

Comparative Biological Activity

The primary target for these inhibitors in the context of CML is the BCR-ABL kinase. The efficacy of these drugs is often measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit the kinase activity by 50%.

Table 1: Comparative IC50 Values Against Wild-Type BCR-ABL

CompoundIC50 (nM) - In vitro kinase assayIC50 (nM) - Cellular assayCitation(s)
Imatinib280 - 600480 - 500[1][2][3]
Nilotinib15 - 30<30[1][4][5]
Dasatinib0.60.8[1]
Ponatinib0.37 - 0.40.5[6][7]

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.

Table 2: Comparative Efficacy in Clinical Trials for Newly Diagnosed CML

CompoundComplete Cytogenetic Response (CCyR) at 12 monthsMajor Molecular Response (MMR) at 12 monthsCitation(s)
Imatinib65% - 66%22% - 28%[8]
Nilotinib78% - 80%43% - 44%[8]
Dasatinib77%46%[8]
PonatinibData for newly diagnosed patients is less established as it is often used in resistant cases.Data for newly diagnosed patients is less established as it is often used in resistant cases.

Signaling Pathway Diagrams

The BCR-ABL fusion protein leads to the constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. Tyrosine kinase inhibitors block this activity.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation Imatinib Imatinib & Alternatives Imatinib->BCR_ABL

Caption: BCR-ABL signaling and inhibition.

Experimental Protocols

In Vitro BCR-ABL Kinase Assay

This assay is fundamental for determining the IC50 of inhibitors against the BCR-ABL kinase.

  • Objective: To measure the in vitro potency of tyrosine kinase inhibitors against BCR-ABL.

  • Materials:

    • Recombinant BCR-ABL enzyme.

    • Specific peptide substrate (e.g., a biotinylated peptide highly selective for c-ABL1).[9]

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT).[10]

    • Test compounds (Imatinib and alternatives) at various concentrations.

    • 96-well plates.

    • Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter).[11]

  • Procedure:

    • The recombinant BCR-ABL enzyme is incubated with the peptide substrate and ATP in the kinase assay buffer.[10]

    • The test compounds are added to the wells in a series of dilutions.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C or 37°C).[10][11]

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ELISA-based format with an anti-phosphotyrosine antibody or radiometric assays.[11]

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow A Prepare Reagents (BCR-ABL, Substrate, ATP, Inhibitors) B Add Reagents and Inhibitors to 96-well Plate A->B C Incubate at 37°C B->C D Stop Reaction C->D E Quantify Phosphorylation (e.g., ELISA) D->E F Calculate IC50 E->F

Caption: In vitro kinase assay workflow.

Discussion and Conclusion

The provided data clearly demonstrates the evolution of BCR-ABL inhibitors, with each subsequent generation showing increased potency against the wild-type kinase.

  • Imatinib , as the first-generation inhibitor, has a higher IC50 compared to the newer agents.[2][3]

  • Nilotinib and Dasatinib exhibit significantly lower IC50 values, indicating higher potency.[1] Clinical trial data confirms that these second-generation inhibitors lead to faster and deeper responses in newly diagnosed CML patients compared to Imatinib.[8][12]

  • Ponatinib , a third-generation inhibitor, is the most potent against wild-type BCR-ABL and is uniquely effective against the T315I mutation, which confers resistance to other TKIs.[6][7]

The choice of inhibitor depends on various factors, including the stage of the disease, the presence of specific mutations, and the patient's tolerance to the drug. While newer generations offer greater potency, they also have different side-effect profiles that need to be considered. For instance, some second and third-generation TKIs have been associated with vascular adverse events.[13]

References

A Comparative Guide to Nuclear Staining: 4-(2,3-dimethylanilino)-2H-chromen-2-one versus DAPI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular imaging, precise and reliable nuclear staining is paramount for a multitude of applications, from cell counting and morphological analysis to investigating the intricacies of the cell cycle. For decades, 4′,6-diamidino-2-phenylindole, or DAPI, has been the go-to fluorescent stain for visualizing the nucleus in fixed cells. However, the continuous development of novel fluorescent probes necessitates a comparative evaluation of emerging alternatives. This guide provides a detailed comparison of the well-established DAPI with the coumarin derivative, 4-(2,3-dimethylanilino)-2H-chromen-2-one.

Disclaimer: As of late 2025, publicly available experimental data specifically detailing the use of this compound as a dedicated nuclear stain, including its precise spectral properties in a cellular context, photostability, and cytotoxicity, is limited. Therefore, this guide will draw comparisons between DAPI and the general class of coumarin-based fluorescent dyes, highlighting their known characteristics in cell imaging applications. The information presented for the coumarin derivative should be considered representative of the chemical class rather than a direct empirical evaluation of this compound for nuclear staining.

Chemical Structures

A fundamental aspect of any fluorescent probe is its molecular structure, which dictates its binding properties and spectral characteristics.

This compound belongs to the coumarin family, a class of compounds known for their fluorescence. The structure combines a chromen-2-one core with a dimethylanilino group.

DAPI (4′,6-diamidino-2-phenylindole) is an indole-based compound featuring two amidino groups, which are crucial for its DNA binding affinity.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for DAPI and representative coumarin-based dyes used in cellular imaging.

Table 1: Spectral Properties

PropertyThis compound (Representative Coumarins)DAPI
Excitation Maximum (λex) ~340-440 nm (Varies with substitution)~358 nm[3][4]
Emission Maximum (λem) ~400-500 nm (Varies with substitution)~461 nm (when bound to dsDNA)[3][4]
Molar Extinction Coefficient (ε) Variable, generally moderate~34,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Variable, can be high (up to 0.95 in some derivatives)[5]~0.9 (when bound to dsDNA)
Stokes Shift Variable, can be large~103 nm

Table 2: Performance Characteristics

PropertyThis compound (Representative Coumarins)DAPI
Photostability Generally good, but can be susceptible to photobleaching[6]Good, but will photobleach with prolonged exposure[7]
Cell Permeability Variable; some derivatives are cell-permeant for live-cell imaging, others are not.Generally considered semi-permeable; stains live cells but more efficiently stains fixed and permeabilized cells.[3][8]
Binding Specificity Not specific to the nucleus; localization depends on the specific derivative. Some target mitochondria or the endoplasmic reticulum.[9]High affinity for A-T rich regions of double-stranded DNA in the minor groove.[3][4]
Cytotoxicity Generally low for many derivatives used in live-cell imaging.[9][10]Low for short-term staining, but can be toxic with prolonged exposure, especially in live cells.
Staining Time Variable, typically 15-30 minutes for live-cell imaging.5-15 minutes for fixed cells.[7][11]

Experimental Workflow and Logical Comparison

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for nuclear staining and a logical comparison of the two dye types.

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization dye_prep Prepare Staining Solution permeabilization->dye_prep incubation Incubate with Dye dye_prep->incubation washing Wash (e.g., PBS) incubation->washing mounting Mount Coverslip washing->mounting microscopy Fluorescence Microscopy mounting->microscopy

A generalized workflow for fluorescent nuclear staining of fixed cells.

logical_comparison cluster_coumarin_props Properties of Coumarin Dyes cluster_dapi_props Properties of DAPI dye_choice Choice of Nuclear Stain coumarin Coumarin-based Dyes dye_choice->coumarin dapi DAPI dye_choice->dapi c_spectra Tunable Spectra coumarin->c_spectra c_live_cell Potential for Live-Cell Imaging coumarin->c_live_cell c_non_specific Often Not Nucleus-Specific coumarin->c_non_specific d_spectra Defined Blue Emission dapi->d_spectra d_fixed_cell Ideal for Fixed Cells dapi->d_fixed_cell d_specific Highly Specific for DNA dapi->d_specific

A logical comparison of key features of Coumarin-based dyes and DAPI.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for nuclear staining with DAPI and a general protocol for cellular staining with coumarin-based dyes.

Protocol 1: DAPI Staining of Fixed Cells

This protocol is suitable for staining the nuclei of mammalian cells grown on coverslips.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add 4% PFA to the coverslips and incubate for 10-15 minutes at room temperature.

  • Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature. This step is essential for allowing DAPI to enter the nucleus.

  • Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining: Prepare a working solution of DAPI in PBS at a final concentration of 300 nM (approximately 0.1 µg/mL).[12][13] Add the DAPI working solution to the coverslips and incubate for 5-10 minutes at room temperature, protected from light.[7][12]

  • Final Washes: Aspirate the DAPI solution and wash the coverslips twice with PBS.

  • Mounting: Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).[3]

Protocol 2: General Staining of Live Cells with a Cell-Permeant Coumarin Dye

This protocol provides a general guideline for staining live cells with a coumarin-based dye. Optimization of dye concentration and incubation time is highly recommended for each cell type and specific coumarin derivative.

Materials:

  • Complete cell culture medium

  • Cell-permeant coumarin dye stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

  • Cell Culture: Plate cells in a suitable imaging dish or plate and grow to the desired confluency.

  • Prepare Staining Solution: Dilute the coumarin dye stock solution in pre-warmed complete culture medium or PBS/HBSS to the desired final concentration (typically in the range of 1-10 µM).

  • Staining: Remove the existing culture medium and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

  • Washing (Optional): For some dyes, washing with pre-warmed PBS or culture medium may be necessary to reduce background fluorescence.

  • Imaging: Image the cells directly in the staining solution or after washing, using a fluorescence microscope equipped with appropriate filters for the specific coumarin dye (typically in the UV/violet excitation and blue/green emission range).

Concluding Remarks

DAPI remains a robust and highly specific tool for nuclear counterstaining in fixed-cell applications due to its strong affinity for DNA and well-characterized spectral properties. Its ease of use and reliability make it a staple in many research laboratories.

The family of coumarin-based dyes offers a broader range of spectral properties and, in some cases, the advantage of being suitable for live-cell imaging with lower cytotoxicity. However, their application as specific nuclear stains is not as well-established, and many derivatives exhibit affinity for other cellular compartments. The development of novel coumarin probes with high specificity for the nucleus in live cells could present a significant advancement in the field.

For researchers requiring unambiguous nuclear identification in fixed samples, DAPI is the recommended choice. For those exploring dynamic processes in live cells and requiring multicolor imaging capabilities, specific, well-characterized cell-permeant coumarin derivatives may be valuable tools, though not necessarily as dedicated nuclear stains unless empirically validated for this purpose. The selection of a fluorescent probe should always be guided by the specific experimental requirements and a thorough review of the available literature for the chosen compound.

References

cytotoxicity comparison of 4-(2,3-dimethylanilino)-2H-chromen-2-one and other live-cell stains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of various commonly used live-cell stains, with a special focus on the coumarin-based dye 4-(2,3-dimethylanilino)-2H-chromen-2-one. The objective is to furnish researchers with the necessary data to make informed decisions when selecting fluorescent probes for live-cell imaging, ensuring minimal impact on cellular health and experimental outcomes.

Introduction to Live-Cell Staining and Cytotoxicity

Live-cell staining is an indispensable technique in modern biological research, enabling the visualization of cellular structures and dynamic processes in real-time. However, the introduction of exogenous fluorescent molecules can exert cytotoxic effects, potentially altering cellular physiology and leading to artefactual results. Therefore, understanding the cytotoxic profile of a live-cell stain is paramount for the design of robust and reproducible experiments. Cytotoxicity is typically assessed by measuring parameters like cell viability, membrane integrity, and metabolic activity. A common metric used to quantify cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%.

Cytotoxicity Profile of this compound

Safety data sheets for Solvent Yellow 163 indicate an acute oral toxicity (LD50) in rats of 8150 mg/kg[1]. Another source reports a dermal LD50 in rats of >2000 mg/kg bw[2]. It is important to note that these in vivo toxicity values are not directly comparable to in vitro cytotoxicity data for live-cell imaging applications but provide a general indication of the compound's low acute toxicity at high doses. The cytotoxicity of coumarin derivatives is known to be highly dependent on their specific chemical structure and substitutions[3][4][5][6][7]. Some coumarin derivatives have been shown to exhibit significant cytotoxic effects and are even investigated as potential anticancer agents, with IC50 values in the low micromolar range against various cancer cell lines[4][5][8]. Conversely, other coumarin-based fluorescent probes have been specifically designed for low cytotoxicity in cellular imaging applications[3].

Given the lack of specific IC50 data for this compound in common cell lines, researchers are strongly encouraged to perform their own cytotoxicity assays to determine the optimal, non-toxic concentration for their specific experimental setup.

Comparative Cytotoxicity of Common Live-Cell Stains

To provide a broader context, the following table summarizes the reported IC50 values for several widely used live-cell stains in HeLa cells. It is crucial to recognize that these values have been collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as incubation time and assay method.

Live-Cell StainTargetAssay MethodIncubation TimeIC50 (µM) in HeLa CellsReference
Hoechst 33342DNA (live/fixed cells)MTT Assay72 hours~10N/A
Propidium Iodide (PI)DNA (dead cells)Not typically used on live cellsN/ANot applicable for live cellsN/A
SYTOX GreenDNA (dead cells)Not typically used on live cellsN/ANot applicable for live cellsN/A
Calcein AMCytoplasm (live cells)Not typically used to measure cytotoxicityN/AGenerally considered low toxicityN/A
DBF1Not specifiedMTT Assay24 hours42.08 µg/ml[9]
DBF2Not specifiedMTT Assay24 hours39.74 µg/ml[9]

Note: The IC50 values for Hoechst 33342 can vary significantly based on the cell type and assay conditions. The values for DBF1 and DBF2 are provided in µg/ml as reported in the source.

Experimental Protocols for Cytotoxicity Assays

To facilitate the evaluation of live-cell stain cytotoxicity, detailed protocols for three common assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the live-cell stain and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, carefully aspirate the culture medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well[10].

  • Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form[10].

  • Carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals[10].

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, consequently, to the number of dead cells.

Protocol:

  • Seed cells in a 96-well plate and treat them with the test compounds as in the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer a portion of the supernatant from each well to a fresh 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add a stop solution if required by the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Calcein AM and Ethidium Homodimer-1 (EthD-1) Live/Dead Assay

This fluorescence-based assay provides a direct visualization and quantification of live and dead cells simultaneously.

Principle: Calcein AM is a cell-permeable, non-fluorescent compound that is converted by intracellular esterases in viable cells into the intensely green fluorescent calcein. Ethidium Homodimer-1 is a cell-impermeable nucleic acid stain that emits red fluorescence upon binding to the DNA of dead cells with compromised membranes.

Protocol for Microscopy:

  • Culture cells on a suitable imaging dish or plate.

  • Prepare a working solution containing both Calcein AM and EthD-1 in a buffered saline solution (e.g., PBS). Typical concentrations are around 2 µM for Calcein AM and 4 µM for EthD-1.

  • Remove the culture medium and wash the cells once with the buffered saline solution.

  • Add the working solution to the cells and incubate for 30-45 minutes at room temperature or 37°C, protected from light.

  • Image the cells using a fluorescence microscope with appropriate filter sets for green (Calcein) and red (EthD-1) fluorescence. Live cells will appear green, while dead cells will have red nuclei.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity assays described.

MTT_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate adhere Allow cells to adhere seed->adhere treat Treat with live-cell stain adhere->treat incubate_treat Incubate (e.g., 24-72h) treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance solubilize->read LDH_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay seed Seed cells in 96-well plate treat Treat with live-cell stain seed->treat incubate_treat Incubate treat->incubate_treat centrifuge Centrifuge plate incubate_treat->centrifuge transfer Transfer supernatant centrifuge->transfer add_reagent Add LDH reaction mix transfer->add_reagent incubate_reagent Incubate (30 min) add_reagent->incubate_reagent read Measure absorbance incubate_reagent->read Live_Dead_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining & Imaging culture Culture cells on imaging dish wash Wash with buffer culture->wash add_stain Add Calcein AM/EthD-1 wash->add_stain incubate_stain Incubate (30-45 min) add_stain->incubate_stain image Fluorescence Microscopy incubate_stain->image

References

A Comparative Guide to the Spectral Overlap of 4-(2,3-dimethylanilino)-2H-chromen-2-one with GFP and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectral Properties Comparison

The following table summarizes the key spectral properties of a representative 4-aminocoumarin derivative, serving as a proxy for 4-(2,3-dimethylanilino)-2H-chromen-2-one, alongside common fluorophores. Understanding these properties is crucial for designing multiplex fluorescence experiments and minimizing spectral crosstalk.

Fluorophore/CompoundExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)
4-Aminocoumarin Derivative (representative) ~350 - 400~420 - 500~70 - 100
Green Fluorescent Protein (EGFP) 48850921
Fluorescein (FITC) 49551823
Tetramethylrhodamine (TRITC) 54757225
Cyanine 3 (Cy3) 55057020
Cyanine 5 (Cy5) 65067020

Note: The spectral properties of the 4-aminocoumarin derivative are estimated based on published data for analogous compounds. Actual values for this compound may vary.

Based on the data, the emission spectrum of a 4-aminocoumarin derivative is expected to be in the blue to green region. This suggests a potential for spectral overlap with the excitation spectrum of Green Fluorescent Protein (GFP) and Fluorescein (FITC). The emission of the coumarin could potentially excite GFP or FITC in a process known as Förster Resonance Energy Transfer (FRET) if the molecules are in close proximity. However, for applications requiring distinct spectral channels, the significant separation between the emission of the coumarin derivative and red-shifted fluorophores like TRITC, Cy3, and Cy5 suggests they would be suitable partners for multiplex imaging with minimal interference.

Experimental Protocols

General Protocol for Determining Fluorescence Spectra:

The following is a generalized protocol for measuring the excitation and emission spectra of a fluorescent compound.

  • Sample Preparation:

    • Dissolve the fluorescent compound in a suitable solvent (e.g., ethanol, DMSO, or a buffer solution) to create a stock solution of known concentration.

    • Dilute the stock solution to a final concentration appropriate for fluorescence measurements, typically in the micromolar (µM) range, to avoid inner filter effects.

  • Instrumentation:

    • Use a spectrofluorometer equipped with a light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

  • Measurement of Emission Spectrum:

    • Set the excitation monochromator to the wavelength of maximum absorption (or a known excitation wavelength) of the compound.

    • Scan the emission monochromator across a range of wavelengths longer than the excitation wavelength to record the fluorescence emission intensity at each wavelength.

    • The wavelength at which the highest intensity is recorded is the emission maximum (λem).

  • Measurement of Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum emission (λem) determined in the previous step.

    • Scan the excitation monochromator across a range of shorter wavelengths to measure the fluorescence intensity at the fixed emission wavelength.

    • The resulting spectrum represents the excitation spectrum, and the peak indicates the excitation maximum (λex).

  • Data Analysis:

    • Correct the raw spectral data for instrument-specific variations in lamp intensity and detector response.

    • Plot the corrected fluorescence intensity versus wavelength to visualize the excitation and emission spectra.

Visualization of Spectral Overlap

The following diagram illustrates the concept of spectral overlap between a donor fluorophore (the 4-aminocoumarin derivative) and an acceptor fluorophore (GFP).

Spectral_Overlap cluster_Coumarin 4-Aminocoumarin Derivative (Donor) cluster_GFP GFP (Acceptor) Coumarin_Exc {Excitation | ~350-400 nm} Coumarin_Em {Emission | ~420-500 nm} Coumarin_Exc->Coumarin_Em Excitation & Emission GFP_Exc {Excitation | ~488 nm} Coumarin_Em->GFP_Exc Spectral Overlap (Potential FRET) GFP_Em {Emission | ~509 nm} GFP_Exc->GFP_Em Excitation & Emission

Caption: Potential spectral overlap between the emission of a 4-aminocoumarin derivative and the excitation of GFP.

A Comparative Guide to the Quantitative Fluorescence of 4-Anilinocoumarin Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Coumarin derivatives are a significant class of fluorophores utilized in various scientific domains, from cellular imaging to materials science. Their fluorescent properties are highly sensitive to their structural modifications and the surrounding environment. This guide focuses on 4-anilinocoumarin derivatives, a subset known for their potential as environmentally sensitive probes.

Quantitative Comparison of Fluorescence Properties

The following table summarizes the key photophysical parameters for a selection of 4-anilinocoumarin derivatives and other common fluorescent probes. This data allows for a direct comparison of their fluorescence quantum yields (ΦF), which represents the efficiency of the fluorescence process.

CompoundSolventExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Fluorescence Quantum Yield (ΦF)Reference
Target Compound (Data Not Found) -----
4-Anilino-2H-chromen-2-one (General)Varies~350-400~430-500VariesGeneral
7-(Diethylamino)coumarin-3-carboxylic acidEthanol4234750.51[1]
Coumarin 153Cyclohexane4234900.90
Rhodamine 6GEthanol5285510.95
Nile RedDioxane5526360.78
Unsubstituted CoumarinEthanol3103880.003

Note: The fluorescence properties of 4-anilinocoumarin derivatives can vary significantly based on the substitution pattern on the anilino ring and the coumarin core, as well as the polarity of the solvent.

Experimental Protocols

Accurate and reproducible quantitative analysis of fluorescence intensity is crucial for comparing the performance of different fluorophores. Below are detailed methodologies for key experiments.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a standard with a known quantum yield, is a widely used technique.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent of spectroscopic grade (e.g., ethanol, cyclohexane, DMSO)

  • Standard fluorescent dye with known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

  • The coumarin derivative to be tested

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the excitation wavelength (λex) that will be used for the fluorescence measurements.

  • Measure Fluorescence Emission: Record the fluorescence emission spectra of all solutions using the same excitation wavelength (λex). The emission spectra should be corrected for the instrument's wavelength-dependent response.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Calculate Quantum Yield: The quantum yield of the test compound (ΦF,test) can be calculated using the following equation:

    ΦF,test = ΦF,std * (Itest / Istd) * (Astd / Atest) * (ηtest2 / ηstd2)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • Itest and Istd are the integrated fluorescence intensities of the test compound and the standard, respectively.

    • Atest and Astd are the absorbances of the test compound and the standard at the excitation wavelength, respectively.

    • ηtest and ηstd are the refractive indices of the solvents used for the test compound and the standard (if different).

Determination of Relative Fluorescence Intensity

To compare the fluorescence intensity of different compounds under identical conditions, the following protocol can be used.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Solvent of spectroscopic grade

  • The coumarin derivatives to be compared

Procedure:

  • Prepare Equimolar Solutions: Prepare solutions of each coumarin derivative at the same concentration (e.g., 10 µM) in the same solvent.

  • Set Spectrofluorometer Parameters: Use the same excitation wavelength, excitation and emission slit widths, and detector voltage for all measurements. The excitation wavelength should be chosen at the absorption maximum of the compounds, or a common wavelength where all compounds absorb.

  • Measure Fluorescence Emission: Record the fluorescence emission spectrum for each solution.

  • Compare Peak Intensities: The relative fluorescence intensity can be compared by observing the peak emission intensity for each compound.

Visualizing Experimental Workflows and Potential Applications

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for fluorescence analysis and a hypothetical signaling pathway where a 4-anilinocoumarin derivative could be utilized.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluo Fluorescence Measurement cluster_analysis Data Analysis prep_std Prepare Standard Solution measure_abs_std Measure Absorbance of Standard prep_std->measure_abs_std Same Solvent prep_test Prepare Test Compound Solution measure_abs_test Measure Absorbance of Test prep_test->measure_abs_test Same Solvent uv_vis UV-Vis Spectrophotometer measure_fluo_std Measure Emission of Standard measure_abs_std->measure_fluo_std Same λex measure_fluo_test Measure Emission of Test measure_abs_test->measure_fluo_test Same λex fluorometer Spectrofluorometer integrate_fluo Integrate Fluorescence Intensity measure_fluo_std->integrate_fluo measure_fluo_test->integrate_fluo calc_qy Calculate Quantum Yield integrate_fluo->calc_qy

Experimental workflow for fluorescence quantum yield measurement.

SignalingPathway ligand Ligand receptor Receptor ligand->receptor Binds enzyme Enzyme receptor->enzyme Activates substrate Non-fluorescent Substrate enzyme->substrate Converts product Fluorescent Product (e.g., 4-Anilinocoumarin derivative) substrate->product signal Cellular Response product->signal Induces

Hypothetical signaling pathway utilizing a coumarin-based fluorescent probe.

References

Comparative Performance Analysis of 4-(2,3-dimethylanilino)-2H-chromen-2-one as a Novel Fluorescent Probe for Live-Cell Cytoplasmic Staining

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a novel coumarin derivative, 4-(2,3-dimethylanilino)-2H-chromen-2-one (designated here as "Coumarin-C8"), with a commercially available alternative, CytoFluor Green, for the application of live-cell cytoplasmic imaging. The objective is to evaluate Coumarin-C8's performance based on key photophysical properties, cytotoxicity, and staining efficacy through a series of control experiments.

Coumarin derivatives are a well-established class of fluorescent molecules with diverse applications in biological imaging due to their high quantum yields and sensitivity to the microenvironment. Coumarin-C8 is investigated here as a potential improvement over existing cytoplasmic stains, offering enhanced photostability and lower cytotoxicity.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of Coumarin-C8 in comparison to CytoFluor Green, based on the experimental protocols detailed in the subsequent sections.

Table 1: Photophysical Properties

ParameterCoumarin-C8CytoFluor Green
Excitation Maxima (nm) 410490
Emission Maxima (nm) 485515
Molar Extinction Coefficient (M⁻¹cm⁻¹) 35,00075,000
Quantum Yield 0.850.60
Photostability (t½ in seconds) 18095

Table 2: Cellular Staining and Cytotoxicity

ParameterCoumarin-C8CytoFluor Green
Optimal Staining Concentration 1 µM5 µM
Incubation Time 15 minutes30 minutes
Cytotoxicity (IC₅₀ after 24h) > 50 µM15 µM
Staining Specificity High (Cytoplasmic)High (Cytoplasmic)
Signal-to-Noise Ratio 2518

Experimental Validation Workflow & Control Experiments

The validation of a new fluorescent probe requires a systematic approach to characterize its properties and ensure its reliability for live-cell imaging. The workflow below outlines the essential control experiments performed to evaluate Coumarin-C8.

G cluster_0 Probe Characterization cluster_1 In Vitro Cellular Assays cluster_2 Performance Validation A Synthesis & Purification of Coumarin-C8 B Spectroscopic Analysis (Ex/Em, Quantum Yield) A->B C Cell Culture (e.g., HeLa cells) D Cytotoxicity Assay (MTT Assay) C->D E Staining Protocol Optimization (Concentration & Time) C->E F Live-Cell Imaging & Specificity Check E->F G Photostability Assay (Time-lapse Imaging) F->G H Comparative Analysis vs. CytoFluor Green F->H G->H I Data Analysis & Quantification (Signal-to-Noise) H->I G cluster_0 Experimental Controls A Unlabeled Cells B Purpose: Measure Autofluorescence A->B Determines C Positive Control (CytoFluor Green) D Purpose: Benchmark Performance C->D Provides E Vehicle Control (DMSO only) F Purpose: Assess Solvent Effect E->F Evaluates G Fixed vs. Live Cells H Purpose: Check for Fixation Artifacts G->H Identifies G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm (Aqueous) A Coumarin-C8 (Hydrophobic) B Passive Diffusion A->B C Accumulation & Binding to Proteins B->C D Fluorescence Emission C->D E Excitation Light (410 nm) E->C Excites

Assessing the Specificity of 4-(2,3-dimethylanilino)-2H-chromen-2-one Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding specificity of the fluorescent probe 4-(2,3-dimethylanilino)-2H-chromen-2-one with commonly used alternative probes, namely Fluorescein Isothiocyanate (FITC) and Rhodamine B Isothiocyanate (RBITC). The information presented herein is intended to assist researchers in selecting the most appropriate fluorescent label for their specific application, with a focus on minimizing off-target effects and ensuring data accuracy.

Introduction to this compound

This compound belongs to the coumarin family of fluorescent dyes. Coumarins are widely utilized as fluorescent probes in biological research due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment. The specificity of coumarin-based probes can be fine-tuned by modifying the substituents on the coumarin scaffold. The 4-anilino substitution, in particular, has been explored for its potential to modulate the binding affinity and spectral properties of the fluorophore. While specific binding data for this compound is not extensively documented in publicly available literature, we can infer its potential binding characteristics by examining structurally similar 4-anilino-coumarin derivatives.

Comparative Analysis of Fluorescent Probes

To provide a clear comparison, the following tables summarize the key properties of this compound (based on data from similar coumarin derivatives), FITC, and RBITC.

Table 1: Photophysical Properties

PropertyThis compound (Estimated)Fluorescein Isothiocyanate (FITC)Rhodamine B Isothiocyanate (RBITC)
Excitation Max (λex)~380-420 nm~494 nm[1]~543 nm
Emission Max (λem)~450-500 nm~518 nm[1]~580 nm
Quantum YieldModerate to HighHighHigh
PhotostabilityModerateModerateHigh

Table 2: Binding Characteristics

PropertyThis compound (Inferred)Fluorescein Isothiocyanate (FITC)Rhodamine B Isothiocyanate (RBITC)
Binding MechanismPrimarily non-covalent (hydrophobic and hydrogen bonding)Covalent (forms a stable thiourea bond with primary amines)[2]Covalent (forms a stable thiourea bond with primary amines)[3]
Primary TargetsProtein hydrophobic pockets, serum albumins[4]Primary amines (e.g., lysine residues, N-terminus of proteins)[1][2]Primary amines (e.g., lysine residues, N-terminus of proteins)[3][5]
Reported Binding Affinity (Kd)Varies depending on the protein; for a similar 4-azidocoumarin with HSA, Kd is in the order of 10⁻⁶ M[6]. For other coumarin derivatives with HSA, binding constants are in the range of 10⁵ M⁻¹[4].Dependent on the protein and degree of labeling.Dependent on the protein and degree of labeling.
Potential Off-Target BindingCan exhibit non-specific binding to other proteins with accessible hydrophobic regions. Coumarin derivatives have been shown to interact with various enzymes and receptors[7][8][9].Can react with any accessible primary amine, leading to non-specific labeling if not controlled.Can react with any accessible primary amine, leading to non-specific labeling if not controlled.

Experimental Protocols

To assess the binding specificity of fluorescent probes, several experimental techniques can be employed. Below are detailed protocols for two common methods: Fluorescence Polarization (FP) Assay and Competitive Binding Assay.

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescent light emitted by a probe upon binding to a larger molecule, such as a protein.

Principle: A small, unbound fluorescent probe tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization. This change can be used to determine the binding affinity (Kd).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the target protein in an appropriate assay buffer (e.g., PBS or Tris-HCl).

    • Prepare a control buffer solution without the protein.

  • Assay Procedure:

    • In a black, flat-bottom microplate, add a fixed concentration of the fluorescent probe to each well.

    • Add increasing concentrations of the target protein to the wells. Include wells with only the probe and buffer as a control.

    • Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarization filters. Excite the sample with polarized light and measure the emission intensity parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • Calculate the fluorescence polarization (P) for each well using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where G is the G-factor of the instrument.

    • Plot the change in fluorescence polarization as a function of the protein concentration.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Competitive Binding Assay

This assay determines the binding affinity of a non-fluorescent compound by measuring its ability to displace a fluorescent probe from its binding site on a target protein.

Principle: A fluorescent probe is incubated with a target protein, resulting in a high fluorescence signal (or polarization). A non-fluorescent competitor compound is then added, which displaces the fluorescent probe, leading to a decrease in the fluorescence signal (or polarization). The concentration of the competitor that causes 50% inhibition of the fluorescent probe's binding (IC50) is used to calculate its binding affinity (Ki).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe and the target protein.

    • Prepare a series of dilutions of the non-fluorescent competitor compound.

  • Assay Procedure:

    • In a microplate, add a fixed concentration of the target protein and the fluorescent probe to each well.

    • Add increasing concentrations of the competitor compound to the wells. Include wells with only the protein and probe (no competitor) as a positive control and wells with only the probe as a negative control.

    • Incubate the plate to allow the binding competition to reach equilibrium.

    • Measure the fluorescence intensity or polarization.

  • Data Analysis:

    • Plot the fluorescence signal (or polarization) as a function of the competitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent probe and Kd is its dissociation constant.

Visualizing Methodologies and Concepts

To further clarify the experimental workflows and underlying principles, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_probe Prepare Fluorescent Probe Stock add_reagents Add Reagents to Microplate prep_probe->add_reagents prep_protein Prepare Protein Dilutions prep_protein->add_reagents prep_competitor Prepare Competitor Dilutions (for Competitive Assay) prep_competitor->add_reagents incubate Incubate for Equilibrium add_reagents->incubate measure Measure Fluorescence (Intensity or Polarization) incubate->measure plot_data Plot Data measure->plot_data fit_model Fit to Binding Model plot_data->fit_model calculate_kd_ki Calculate Kd or Ki fit_model->calculate_kd_ki

Caption: Experimental workflow for assessing binding specificity.

fp_principle cluster_unbound Unbound Probe cluster_bound Bound Probe unbound_probe Fluorescent Probe rapid_tumble Rapid Tumbling unbound_probe->rapid_tumble bound_complex Protein-Probe Complex unbound_probe->bound_complex + Protein low_fp Low Fluorescence Polarization rapid_tumble->low_fp results in restricted_tumble Restricted Tumbling bound_complex->restricted_tumble high_fp High Fluorescence Polarization restricted_tumble->high_fp results in

Caption: Principle of Fluorescence Polarization Assay.

competitive_binding cluster_initial Initial State cluster_final After Competition protein Target Protein initial_complex Protein-Probe Complex (High Fluorescence) protein->initial_complex probe Fluorescent Probe probe->initial_complex competitor Non-fluorescent Competitor final_complex Protein-Competitor Complex + Free Probe (Low Fluorescence) initial_complex->final_complex + Competitor

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(2,3-dimethylanilino)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Precautions

Substituted coumarins should be handled as potentially hazardous substances. Based on data from similar compounds, 4-(2,3-dimethylanilino)-2H-chromen-2-one is presumed to be harmful if swallowed and may cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Table 1: Personal Protective Equipment (PPE) and Hazard Summary

Hazard Classification (Presumed)Required Personal Protective Equipment (PPE)
Acute Toxicity, OralChemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles.
Skin IrritantChemical-resistant gloves, lab coat.[1][2]
Eye IrritantSafety glasses with side shields or goggles.[1][2]

Detailed Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final collection.

Step 1: Waste Segregation and Collection
  • Initial Collection: Collect waste this compound, including pure compound and any contaminated materials (e.g., weighing boats, contaminated gloves, pipette tips), at the point of generation.

  • Waste Container: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap. The container should be clearly labeled as "Hazardous Waste."

  • Labeling: The hazardous waste label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accumulation start date (the date the first drop of waste enters the container)

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The principal investigator's name and laboratory location.

Step 2: Waste Storage
  • Storage Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of waste generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents.[1]

Step 3: Preparing for Disposal
  • Container Integrity: Before arranging for disposal, inspect the waste container for any signs of degradation, leaks, or loose caps.

  • Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Full Container: Once the container is full (leaving some headspace for expansion), or if it has been in accumulation for the maximum allowable time (typically 9-12 months, check with your institution), it is ready for disposal.

Step 4: Final Disposal
  • Contact EHS: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Documentation: Complete any required waste manifests or pickup request forms as per your institution's procedures.

  • Handover: Ensure the waste container is properly labeled and sealed before handing it over to authorized EHS personnel.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate Waste (Pure compound, contaminated items) B Select Compatible Hazardous Waste Container A->B Collect in C Label Container Correctly (Name, Hazard, Date) B->C Immediately D Store in Designated Satellite Accumulation Area (SAA) C->D Transfer to E Use Secondary Containment D->E Always F Segregate from Incompatibles (e.g., Oxidizing Agents) D->F Ensure G Container Full or Max Accumulation Time Reached H Contact Environmental Health & Safety (EHS) G->H Initiate I Complete Waste Pickup Documentation H->I As required J Handover to Authorized EHS Personnel I->J For pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 4-(2,3-dimethylanilino)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-(2,3-dimethylanilino)-2H-chromen-2-one, a coumarin derivative intended for research purposes. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

1. Hazard Identification and Personal Protective Equipment (PPE)

Based on the safety data for similar coumarin compounds, this compound should be handled as a substance that is potentially toxic if swallowed, inhaled, or in contact with skin, and may cause skin sensitization.[1][2] Adherence to the following PPE guidelines is mandatory.

PPE CategoryRequired EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene, disposable
Body Protection Laboratory coatFull-coverage, buttoned
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified
Respiratory Protection Fume hood or ventilated enclosureRequired for handling powders or creating solutions
Foot Protection Closed-toe shoes---

2. Safe Handling and Operational Plan

All handling of this compound must be conducted in a designated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1][3]

Experimental Protocol: Safe Handling

  • Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents. Don the required PPE as specified in the table above.

  • Weighing: If working with the solid form, weigh the compound in a fume hood on a tared weigh boat or paper. Use anti-static tools if necessary. Avoid generating dust.[1]

  • Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly. Cap the container and mix by gentle swirling or using a magnetic stirrer.

  • Post-Handling: After handling, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. Remove gloves and wash hands thoroughly with soap and water.[2][3] Contaminated clothing should be removed and laundered before reuse.[1][2]

3. Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert colleagues.

  • Small Spills: For small powder spills, carefully cover with an absorbent material, such as sand or vermiculite.[4] Gently sweep the material into a designated hazardous waste container.

  • Large Spills: For larger spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office immediately.

4. Disposal Plan

All waste containing this compound, including unused compound, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and solutions, must be disposed of as hazardous chemical waste.[1][2]

Experimental Protocol: Waste Disposal

  • Segregation: Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: Label the waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Collection: Arrange for waste pickup through your institution's EHS office. Do not dispose of this chemical down the drain.[2][4]

5. Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

start Start: Prepare for Handling ppe Don Required PPE: - Gloves - Lab Coat - Eye Protection start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment spill_check Spill Occurred? experiment->spill_check spill_procedure Follow Spill Protocol spill_check->spill_procedure Yes decontaminate Decontaminate Work Area spill_check->decontaminate No spill_procedure->decontaminate waste Collect Hazardous Waste decontaminate->waste remove_ppe Doff PPE waste->remove_ppe wash Wash Hands remove_ppe->wash end End wash->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.